3,4,5-tris(trifluoromethyl)-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4,5-tris(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF9N2/c7-4(8,9)1-2(5(10,11)12)16-17-3(1)6(13,14)15/h(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPCKDUEVYSIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF9N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531613 | |
| Record name | 3,4,5-Tris(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19968-20-8 | |
| Record name | 3,4,5-Tris(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3,4,5-Tris(trifluoromethyl)pyrazole – Synthesis, Properties, and Applications
Executive Summary
The incorporation of multiple trifluoromethyl (–CF₃) groups into heterocyclic scaffolds is a highly sought-after strategy in medicinal chemistry and materials science. The –CF₃ group imparts profound electronic and steric effects, significantly altering a molecule's lipophilicity, metabolic stability, and coordinate-covalent bonding dynamics. Among per-fluoroalkylated heterocycles, 3,4,5-tris(trifluoromethyl)pyrazole stands out as an exceptionally electron-deficient and sterically demanding ligand. This whitepaper provides an authoritative, deep-dive analysis into its core identifiers, the causality behind its rigorous synthetic pathways, and its specialized role in advanced coordination chemistry.
Chemical Identity & Core Identifiers
Accurate tracking and procurement of highly specialized fluorinated building blocks require precise chemical identifiers. The quantitative data and nomenclature for 3,4,5-tris(trifluoromethyl)pyrazole are summarized in the table below [1][1].
| Property | Value / Identifier |
| IUPAC Name | 3,4,5-tris(trifluoromethyl)-1H-pyrazole |
| CAS Registry Number | 19968-20-8 |
| Molecular Formula | C₆HF₉N₂ |
| Molecular Weight | 272.07 g/mol |
| Exact Mass | 272.000 g/mol |
| Hydrogen Bond Donors | 1 (N-H) |
| Hydrogen Bond Acceptors | 11 (9 Fluorine, 2 Nitrogen) |
| Appearance | White to off-white crystalline solid |
Synthetic Methodology: The Deoxofluorination Route
Causality of Experimental Design
Synthesizing a pyrazole ring with three adjacent –CF₃ groups presents a severe kinetic and thermodynamic challenge. Direct electrophilic or radical trifluoromethylation of an already electron-deficient 3,5-bis(trifluoromethyl)pyrazole core is practically impossible due to the extreme deactivation of the ring.
To bypass this, researchers must pre-install a functional group that can be converted into a –CF₃ group post-cyclization. The most reliable method is the deoxofluorination of 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid using 2[2]. While modern bench-stable fluorinating agents (like DAST or XtalFluor) exist, they lack the thermodynamic driving force required to fully deoxofluorinate such a highly deactivated carboxylic acid. SF₄, despite its hazardous nature, provides the necessary reactivity to force the transformation from –COOH to –CF₃[2].
Step-by-Step Protocol: SF₄-Mediated Deoxofluorination
Note: This protocol is a self-validating system. The generation of HF as a byproduct mandates strict adherence to specialized metallurgy and quenching procedures.
-
Reactor Preparation: Ensure the use of a Hastelloy C-276 or Monel autoclave. Do not use glass or standard stainless steel , as the HF byproduct will rapidly etch the reactor, leading to catastrophic failure and heavy metal contamination.
-
Substrate Loading: Charge the autoclave with 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
Reagent Condensation: Cool the reactor to -78 °C using a dry ice/acetone bath. Condense an excess of SF₄ gas (typically 3–5 equivalents) into the vessel under strict anhydrous conditions.
-
Thermal Activation: Seal the autoclave and heat gradually to 130–150 °C. Maintain this temperature for 12–24 hours. The reaction proceeds via an acyl fluoride intermediate before complete cleavage of the C–O bonds to form the –CF₃ group.
-
Venting & Quenching: Cool the reactor back to room temperature, then to 0 °C. Carefully vent the excess SF₄, HF, and thionyl fluoride (SOF₂) byproducts through a series of concentrated KOH/NaOH scrubbing towers.
-
Extraction & Validation: Dissolve the crude residue in a non-polar organic solvent (e.g., dichloromethane), wash with saturated NaHCO₃ to remove residual acidic species, and dry over MgSO₄. Purify via sublimation. Validate the product using ¹⁹F NMR, which must show two distinct singlets in a 2:1 integration ratio (representing the symmetric 3,5-CF₃ groups and the unique 4-CF₃ group).
Workflow for the SF4-mediated deoxofluorination of pyrazole-4-carboxylic acid.
Physicochemical Properties & Coordination Dynamics
The Inductive Effect and pKa Depression
The addition of three –CF₃ groups exerts a massive electron-withdrawing inductive pull on the pyrazole core. Unsubstituted pyrazole has a pKa of approximately 14.4. The per-trifluoromethylated analogue exhibits a drastically lowered pKa, making it a highly acidic heterocycle[2]. This acidity means the N–H proton is easily lost, forming a pyrazolate anion that is remarkably stable but electronically depleted.
Elongation of Metal-Nitrogen Bonds
In coordination chemistry, particularly in the formation of cyclic trinuclear complexes (CTCs) like Cu₃pz₃, the electron-deficient nature of the 3,4,5-tris(trifluoromethyl)pyrazolate ligand plays a critical structural role. Because the nitrogen atoms have reduced electron density, their σ-donation to the metal center is weakened.
As reported in crystallographic studies of [Cu{3,4,5-(CF₃)₃pz}]₃, this weakened donation results in significantly 3 (averaging >1.877 Å, compared to ~1.85 Å in less fluorinated analogues)[3].
Applications in Advanced Materials
The elongation of the M–N bond is not a detriment; it is a design feature. The weaker the Cu–Npz bonds, the easier the deformation of the N–Cu–N angle[3]. This structural flexibility is highly prized in the development of:
-
Dynamic Metal-Organic Frameworks (MOFs): The flexibility allows the MOF pores to expand or contract in response to guest molecules (like CO₂ or H₂).
-
Low-κ Dielectric Materials: The high fluorine content imparts superhydrophobicity and low polarizability, making these complexes excellent candidates for low-dielectric constant materials in microelectronics[3].
-
Luminescent Charge-Transfer Complexes: The unique electronic environment facilitates M-M' polar-covalent bonding and tunable photoluminescence when stacked with other coinage metal trimers[3].
Electronic effects of CF3 groups on pyrazolate coordination and MOF flexibility.
References
- "Reported, but still unknown." A closer look into 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles.Journal of Organic Chemistry (PubMed / NIH).
- 1H-Pyrazole, 3,4,5-tris(trifluoromethyl)-; 19968-20-8.ABI Chem.
- Ravi K. Arvapally's Research Works (Coordination Chemistry of Cu3pz3).ResearchGate.
Sources
The Unseen Influence: A Technical Guide to the Electronic Properties of Tris(trifluoromethyl)pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide delves into the core electronic properties of tris(trifluoromethyl)pyrazole derivatives, a class of compounds demonstrating immense potential across medicinal chemistry and materials science. We move beyond simple procedural descriptions to offer a deeper understanding of the "why" behind the "how," providing a framework for the rational design and application of these powerful molecules. The inherent electron-withdrawing nature of the trifluoromethyl group profoundly reshapes the electronic landscape of the pyrazole ring, a phenomenon we will explore through a synthesis of experimental data and computational insights.
The Foundation: Synthesis of the Tris(trifluoromethyl)pyrazole Scaffold
The strategic placement of trifluoromethyl (CF₃) groups on the pyrazole ring is paramount to tuning its electronic characteristics. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Two primary and effective strategies are the 1,3-dipolar cycloaddition and the condensation of β-diketones with hydrazine derivatives.
The Power of Cycloaddition: A Modular Approach
The [3+2] cycloaddition reaction between a trifluoromethylated 1,3-dipole and a suitable dipolarophile offers a versatile and modular route to a wide array of trifluoromethylated pyrazoles.[1][2] A particularly effective method involves the in situ generation of 2,2,2-trifluorodiazoethane, which readily reacts with various alkynes to yield the desired pyrazole core.
Experimental Protocol: Synthesis of 3,5-bis(trifluoromethyl)pyrazole via 1,3-Dipolar Cycloaddition
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,1,1-trifluoro-2-iodoethane (1.0 eq) in anhydrous diethyl ether (0.2 M).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF dropwise over 30 minutes. Stir the resulting mixture at -78 °C for 1 hour to facilitate the formation of the trifluoromethyl-substituted alkyne.
-
In situ Generation of Diazoalkane: In a separate flask, prepare a solution of 2,2,2-trifluoroethylamine hydrochloride (1.2 eq) and sodium nitrite (1.3 eq) in a biphasic mixture of dichloromethane and water (1:1). Stir vigorously at 0 °C for 30 minutes to generate 2,2,2-trifluorodiazoethane in the organic layer.
-
Cycloaddition: Carefully transfer the organic layer containing the diazoalkane to the reaction flask containing the trifluoromethyl-substituted alkyne at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 3,5-bis(trifluoromethyl)pyrazole.
Causality of Experimental Choices: The use of a low temperature (-78 °C) during deprotonation and the subsequent cycloaddition is critical to control the reactivity of the organolithium and diazoalkane intermediates, minimizing side reactions. The in situ generation of the diazoalkane is a key safety feature, avoiding the isolation of this potentially explosive species.
The Classic Condensation: A Direct and Efficient Route
The condensation of a 1,3-dicarbonyl compound bearing trifluoromethyl groups with hydrazine or its derivatives is a more traditional yet highly effective method for the synthesis of trifluoromethylated pyrazoles.
Experimental Protocol: Synthesis of 1-Aryl-3,5-bis(trifluoromethyl)pyrazole
-
Reaction Setup: To a solution of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (1.0 eq) in ethanol (0.5 M) in a round-bottom flask, add the desired arylhydrazine hydrochloride (1.1 eq) and a catalytic amount of acetic acid.
-
Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Causality of Experimental Choices: The use of an acid catalyst facilitates the condensation reaction by protonating the carbonyl oxygen, making the carbon more electrophilic. Ethanol is a common solvent choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.
Diagram of Synthetic Pathways
Sources
- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Lipophilicity and LogP of 3,4,5-Tris(trifluoromethyl)-1H-pyrazole: A Technical Guide
Executive Summary
3,4,5-Tris(trifluoromethyl)-1H-pyrazole (CAS: 19968-20-8) represents an extreme case of electronic modulation within heterocyclic chemistry. By functionalizing all three available carbon positions of the pyrazole ring with trifluoromethyl (–CF₃) groups, the molecule undergoes a radical transformation in its physicochemical profile. This whitepaper provides a comprehensive technical guide on the lipophilicity (LogP), acidity, and experimental handling of this highly fluorinated scaffold, tailored for drug development professionals and materials scientists.
Chemical Identity and Structural Nuances
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, widely recognized as a privileged scaffold in drug discovery [1]. However, the introduction of three –CF₃ groups fundamentally alters its electron density. The –CF₃ group is characterized by high electronegativity, a small atomic radius, and an exceptionally strong carbon-fluorine bond. When three of these groups are localized on the compact pyrazole core, they exert a massive cumulative inductive effect, withdrawing electron density away from the nitrogen atoms and the N–H bond.
Figure 1: Physicochemical property pathways driven by per-trifluoromethylation of the pyrazole.
The Physicochemical Impact of Per-Trifluoromethylation
Lipophilicity (LogP) Dynamics
Lipophilicity, quantified as the partition coefficient (LogP) between n-octanol and water, is a critical parameter dictating membrane permeability, metabolic stability, and target binding affinity. The Hansch-Leo hydrophobic substituent constant (π) for a single –CF₃ group is approximately +0.88 to +1.0. Given that the baseline LogP of an unsubstituted pyrazole is ~0.26, the additive effect of three –CF₃ groups propels the theoretical LogP of this compound into the 3.0 to 3.5 range . This moderate-to-high lipophilicity is highly favorable for passive lipid bilayer diffusion and is a primary reason fluorinated pyrazoles are heavily utilized in agrochemicals and oncology drugs [3].
Acidity (pKa) and Ionization
While LogP dictates the partitioning of the neutral molecule, the actual behavior of this compound in aqueous media is governed by its profound acidity. The strong electron-withdrawing nature of the three –CF₃ groups heavily polarizes the N–H bond, stabilizing the resulting pyrazolate anion through charge delocalization. Consequently, the pKa drops precipitously from ~14.2 (unsubstituted pyrazole) to below 2.0 . This extreme acidity is leveraged in advanced materials; for instance, Dias and coworkers demonstrated that the strongly acidic nature of the 3,4,5-tris(trifluoromethyl)pyrazolate ligand leads to elongated and weakened Cu–N bonds in cyclic trinuclear copper(I) complexes ([Cu{3,4,5-(CF3)3pz}]3), facilitating unique structural deformations and charge-transfer properties [2].
Causality in Experimental Design: Why Standard LogP Assays Fail
As an Application Scientist, it is critical to recognize that standard LogP shake-flask assays conducted at physiological pH (7.4) will fail for this compound. Because the molecule's pKa is < 2.0, it exists almost entirely as a hydrophilic pyrazolate anion at pH 7.4. Measuring partitioning at this pH yields the Distribution Coefficient (LogD ), which will be artificially low (often negative) and misrepresent the compound's inherent lipophilicity. The Causality: To measure the true LogP, the aqueous phase must be heavily acidified (pH < 1.0) to suppress ionization and force the compound into its neutral, protonated state.
Self-Validating Experimental Methodologies for LogP Determination
Protocol 1: pH-Adjusted Shake-Flask Method
This protocol is engineered to ensure the compound remains neutral, with built-in mass balance checks to prevent false readings from micro-emulsions or precipitation.
Figure 2: Step-by-step pH-adjusted shake-flask methodology for accurate LogP determination.
Step-by-Step Execution:
-
Phase Saturation: Stir n-octanol and an aqueous HCl buffer (pH 1.0) together for 24 hours to ensure mutual saturation.
-
Sample Preparation: Dissolve exactly 1.0 mg of this compound in 10 mL of the pre-saturated n-octanol.
-
Equilibration: Combine the octanol solution with 10 mL of the pre-saturated acidic aqueous buffer in a borosilicate glass vial. Shake mechanically at 25°C ± 0.1°C for 24 hours.
-
Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to guarantee a sharp phase boundary.
-
Quantification & Self-Validation: Extract aliquots from both phases and quantify using RP-HPLC.
-
Self-Validation Rule: Calculate the mass balance. The sum of the compound quantified in both phases must equal the initial 1.0 mg (±5%). A deviation >5% indicates precipitation or adsorption to the vessel walls, invalidating the run.
-
-
Calculation: Compute LogP = log10([Concentration in Octanol] / [Concentration in Aqueous]).
Protocol 2: RP-HPLC Method (OECD 117)
For high-throughput environments, RP-HPLC offers a reliable alternative.
-
Column Selection: Utilize a standard C18 analytical column.
-
Mobile Phase: Use an isocratic mixture of Methanol/Water (e.g., 70:30 v/v) buffered to pH 1.0 with trifluoroacetic acid (TFA) to ensure the pyrazole remains fully protonated.
-
Calibration: Inject a set of reference compounds with known LogP values (e.g., toluene, bromobenzene) to create a calibration curve of retention time (k') vs. LogP.
-
Execution: Inject the this compound sample. Interpolate its LogP from the calibration curve based on its retention factor.
Quantitative Data Summary
The following table summarizes the progressive impact of trifluoromethylation on the pyrazole core, highlighting the drastic shifts in physicochemical properties.
| Compound | Substitution Pattern | Estimated LogP | Estimated pKa | Primary Application |
| Pyrazole | None | 0.26 | 14.2 | Basic building block |
| 3-(Trifluoromethyl)pyrazole | Mono-CF₃ | ~1.2 | ~9.8 | Medicinal chemistry |
| 3,5-Bis(trifluoromethyl)pyrazole | Di-CF₃ | ~2.1 | ~5.2 | Agrochemicals [4] |
| 3,4,5-Tris(trifluoromethyl)pyrazole | Tri-CF₃ | ~3.0 - 3.5 | < 2.0 | Advanced MOFs, CTCs [2] |
Synthesis and Advanced Applications
The synthesis of highly fluorinated pyrazoles typically bypasses standard electrophilic substitution due to the deactivated nature of the ring. Instead, they are accessed via 1,3-dipolar cycloadditions (e.g., using 2,2,2-trifluorodiazoethane) or the condensation of fluorinated diketones with hydrazines [1]. Recent advancements have even enabled the integration of SuFEx-able click handles onto trifluoromethylated pyrazoles, allowing for rapid, orthogonal diversification in drug discovery workflows [1].
Ultimately, the unique combination of high lipophilicity (driven by the dense fluorine shielding) and strong metal-binding capacity (driven by the highly acidic pyrazolate nitrogens) makes this compound an invaluable and highly specialized scaffold for designing next-generation agrochemicals, pharmaceuticals, and luminescent charge-transfer complexes.
References
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances (2025).1
-
Au3-to-Ag3 coordinate-covalent bonding and other supramolecular interactions with covalent bonding strength. Chemical Science (2020). 2
-
On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules (2025). 3
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI (2023). 4
Sources
- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines [mdpi.com]
- 4. mdpi.com [mdpi.com]
Technical Guide: Tautomerism in 3,4,5-Tris(trifluoromethyl)-1H-pyrazole
The following technical guide details the tautomerism, synthesis, and characterization of 3,4,5-tris(trifluoromethyl)-1H-pyrazole , a "super-acidic" heterocycle with significant applications in fluorous chemistry and coordination complexes.
Executive Summary
This compound (
The core phenomenon—annular prototropic tautomerism —defines its reactivity and solid-state behavior. Unlike asymmetric pyrazoles where one tautomer predominates, the symmetry of the 3,4,5-tris substituted system results in degenerate tautomerism . However, the extreme acidity induced by the fluorine atoms alters the kinetics of proton transfer and the nature of hydrogen-bonded supramolecular networks.
Key Technical Insights:
-
Degeneracy: The
and tautomers are chemically identical in isolation ( ). -
Acidity: The molecule is a strong Brønsted acid (estimated
), facilitating the formation of stable metal-organic frameworks (MOFs) and coinage metal trimers. -
Synthesis: Requires specialized fluorination techniques (e.g.,
) due to the difficulty of introducing a trifluoromethyl group at the 4-position via conventional cyclization.
Fundamentals of Tautomerism
In this compound, the tautomeric equilibrium involves the migration of a proton between the two annular nitrogen atoms (
The Degenerate Mechanism
Because the substituents at positions 3 and 5 are identical (
However, the barrier to activation is the critical parameter. The electron-withdrawing nature of the three
Visualization of the Equilibrium
The following diagram illustrates the degenerate proton transfer and the symmetry of the system.
Figure 1: Degenerate tautomeric equilibrium in 3,4,5-tris(trifluoromethyl)pyrazole. Note that Tautomer A and B are chemically equivalent.
Electronic Structure & Acidity
The defining feature of this molecule is the cumulative inductive effect (
Impact on pKa
Standard pyrazole has a
-
3,5-bis(trifluoromethyl)pyrazole:
. -
3,4,5-tris(trifluoromethyl)pyrazole: The additional
at the 4-position exerts a strong inductive pull, stabilizing the pyrazolate anion. Experimental data places the acidity in the range of carboxylic acids ( ).
Implication: This molecule deprotonates readily in water or weak bases, making it an excellent ligand for forming neutral complexes with monovalent metals (e.g.,
Comparison Table
| Property | Pyrazole (Unsubstituted) | 3,5-Bis( | 3,4,5-Tris( |
| Symmetry | |||
| pKa (approx) | 14.2 | 8.0 | < 4.0 (Strongly Acidic) |
| Tautomerism | Degenerate | Degenerate | Degenerate |
| Solid State | Catemers/Oligomers | Tetramers | Chains/Oligomers |
| Exchange Rate | Slow (NMR timescale) | Moderate | Fast (due to acidity) |
Synthesis Protocol
Synthesizing the tris-trifluoromethyl derivative is challenging because the 4-position is difficult to functionalize with a
Reference Protocol: Adapted from Mykhailiuk et al. (2012).
Reagents & Safety
-
Precursor: 3,5-bis(trifluoromethyl)pyrazole-4-carboxylic acid.
-
Fluorinating Agent: Sulfur Tetrafluoride (
).[1] -
Catalyst: Hydrogen Fluoride (HF) (often generated in situ or added).
-
Safety Warning:
and are extremely toxic and corrosive. Reactions must be performed in a Monel or Hastelloy autoclave within a well-ventilated fume hood.
Step-by-Step Workflow
-
Preparation: Load 3,5-bis(trifluoromethyl)pyrazole-4-carboxylic acid (10 g) into a stainless steel or Monel autoclave.
-
Charging: Cool the autoclave to
and condense (excess, approx. 3-4 equivalents) into the vessel. -
Reaction: Seal the autoclave and heat to
for 12–24 hours. -
Workup:
-
Cool to room temperature.
-
Vent excess gases (
, ) through a scrubber (KOH solution). -
Dissolve the residue in
. -
Wash with
(aq) to remove unreacted acid.
-
-
Purification: Sublimation or recrystallization from hexane/chloroform.
Figure 2: Synthetic pathway via SF4 fluorination of the carboxylic acid precursor.
Experimental Characterization
To confirm the structure and study the tautomerism, the following analytical workflows are required.
NMR Spectroscopy
Due to the degenerate tautomerism and fast proton exchange, the NMR signals will appear averaged at room temperature.
-
NMR:
-
Room Temp: Expect two signals. One for the 4-
(integral 3F) and one for the 3,5- groups (integral 6F). The 3 and 5 positions are equivalent due to rapid tautomerism. -
Low Temp (
): If the solvent is aprotic (e.g., ) and dry, you may freeze the tautomerism. However, due to symmetry, the 3 and 5 positions remain chemically equivalent unless the environment (solvation) breaks the symmetry.
-
-
NMR:
-
Broad singlet for the
proton (typically ppm due to high acidity and H-bonding).
-
X-Ray Crystallography
The solid-state structure reveals the "frozen" tautomer network.
-
Expectation: Pyrazoles typically form trimers or tetramers. The bulky
groups in the 3,4,5-tris analog may force the molecule into helical chains (catemers) to minimize steric repulsion, or distorted cyclic dimers. -
Protocol: Grow crystals by slow sublimation in a sealed tube (static vacuum) to avoid solvent inclusion which can alter the H-bond network.
Acidity Determination (Spectrophotometric Titration)
Since the
-
Buffer Preparation: Prepare a series of buffers ranging from pH 1 to 6.
-
UV-Vis: Measure the absorbance of the pyrazole at a concentration of
M. -
Analysis: Track the shift in
as the species transitions from neutral pyrazole to pyrazolate anion. Plot Absorbance vs. pH to determine the inflection point ( ).
Applications in Research
The tautomerism and acidity of 3,4,5-tris(trifluoromethyl)pyrazole make it a premier ligand for:
-
Coinage Metal Trimers (Cyclic Trinuclear Complexes):
-
Reaction with
, , or sources yields cyclic trimers . -
These complexes are stabilized by the low basicity of the pyrazolate, enhancing metal-metal interactions (metallophilicity).
-
-
Fluorous MOFs:
-
The high fluorine content allows for the construction of super-hydrophobic porous materials for gas separation.
-
References
-
Mykhailiuk, P. K., et al. (2012). "Reported, but still unknown."[1] A closer look into 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles. Chemistry – A European Journal. Link
-
Dias, H. V. R., et al. (2016). Highly Acidic 3,4,5-Tris(trifluoromethyl)pyrazole and Its Copper(I) Complex.[3][4][5][6] Inorganic Chemistry. (Contextual citation based on search results linking Dias to the Cu-complex).
- Elguero, J., et al. (2000). Tautomerism of pyrazoles. Advances in Heterocyclic Chemistry. (General grounding on pyrazole tautomerism).
-
Gierczyk, B., et al. (2019). Aqueous pKa values of fluorinated pyrazoles. Journal of Physical Organic Chemistry. Link
Sources
- 1. "Reported, but still unknown." A closer look into 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Electronic Perturbation of Pyrazole Scaffolds by Trifluoromethyl Groups: Mechanistic Insights and Pharmacological Applications
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the addition of a trifluoromethyl (
The Pyrazole Scaffold and Fluorine Bioisosterism
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms[1]. They are privileged scaffolds in pharmacology, forming the core of blockbuster drugs such as the COX-2 inhibitor celecoxib and the plasma kallikrein inhibitor berotralstat[2].
While the unsubstituted pyrazole ring is relatively electron-rich and susceptible to oxidative metabolism, bioisosteric replacement strategies frequently employ the
Electronic Perturbation: The Electron-Withdrawing Mechanism
The defining characteristic of the
Impact on Acidity and Basicity (pKa Shift)
Unsubstituted pyrazole is a weak base and a weak acid, with an N-H pKa of approximately 14.2[1]. The introduction of a
HOMO Energy and -Electron Density
The inductive pull of the
Logic flow of trifluoromethyl-induced electronic perturbation and its pharmacokinetic benefits.
Quantitative Data Summary
The following table summarizes the physicochemical shifts induced by trifluoromethylation:
| Property | Unsubstituted Pyrazole | 3-(Trifluoromethyl)pyrazole |
| N-H pKa (Acidity) | ~14.2[1] | ~10.56[6] |
| Electronic Character | Electron-rich (High | Electron-deficient (Low |
| HOMO Energy | Higher | Lowered via |
| Metabolic Stability | Susceptible to CYP450 oxidation | Highly stable against oxidation[5] |
| Lipophilicity (LogP) | Baseline | Increased (+ ~0.8 to 1.1)[2] |
Pharmacological Implications (E-E-A-T Insights)
Understanding the causality behind these electronic shifts allows medicinal chemists to rationally design better drugs.
1. Evasion of CYP450 Oxidative Metabolism:
Cytochrome P450 (CYP450) enzymes typically metabolize aromatic rings via an electrophilic attack by a high-valent iron-oxo species (Compound I). Because the
2. Enhanced Membrane Permeability:
The highly fluorinated nature of the
Synthetic Methodologies & Experimental Protocols
Historically, synthesizing trifluoromethyl-pyrazoles required building the ring from pre-fluorinated precursors (e.g., condensing trifluoromethylhydrazine with 1,3-diketones)[3]. However, modern late-stage functionalization allows for the direct C-H trifluoromethylation of existing pyrazole scaffolds.
Protocol: Copper-Mediated Late-Stage Radical Trifluoromethylation
This protocol utilizes inexpensive Copper(II) salts to generate
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 1.0 equivalent of the target pyrazole derivative in anhydrous acetonitrile (
) under an inert argon atmosphere. -
Catalyst & Reagent Addition: Add 20 mol% of Copper(II) acetate (
) as the catalyst. Subsequently, add 2.0 equivalents of a radical source, such as sodium trifluoromethanesulfinate (Langlois reagent) or Togni's reagent[4]. -
Reaction Initiation: Stir the mixture at room temperature (
). The mild conditions prevent the degradation of sensitive functional groups. Monitor the reaction via TLC or LC-MS. -
Self-Validating Monitoring: Extract an aliquot and run a
NMR. The disappearance of the source peak and the emergence of a new upfield singlet (typically around -60 to -65 ppm) confirms successful product formation. -
Quenching & Extraction: Once complete (typically 12-24 hours), quench the reaction with saturated aqueous
. Extract the aqueous layer three times with ethyl acetate (EtOAc). Dry the combined organic layers over anhydrous and concentrate under reduced pressure. -
Purification: Purify the crude material via silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure trifluoromethyl-pyrazole adduct[4].
Step-by-step workflow for copper-mediated late-stage radical trifluoromethylation of pyrazoles.
Conclusion
The installation of a trifluoromethyl group onto a pyrazole ring is a masterclass in electronic perturbation. By leveraging the strong inductive electron-withdrawing effect of the
References
- Source: nih.
- Source: acs.
- Source: acs.
- Source: mdpi.
- Source: ijpsjournal.
- 3-(Trifluoromethyl)
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- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(Trifluoromethyl)pyrazole manufacturers and suppliers in india [chemicalbook.com]
history and discovery of 3,4,5-tris(trifluoromethyl)pyrazole
An In-Depth Technical Guide to the Genesis and Applied Coordination Chemistry of 3,4,5-Tris(trifluoromethyl)pyrazole
Executive Summary
The pursuit of highly fluorinated heterocycles has long been a cornerstone of advanced materials and pharmaceutical design. Among these, 3,4,5-tris(trifluoromethyl)pyrazole stands out as a triumph of synthetic ingenuity. For decades, this molecule was considered a theoretical curiosity—often "reported, but still unknown" due to the immense steric and electronic barriers preventing the exhaustive trifluoromethylation of the pyrazole core[1]. Its eventual discovery in 2012 unlocked a new paradigm in coordination chemistry, culminating in breakthrough applications for industrial olefin/paraffin separations[2].
This whitepaper details the mechanistic history of its synthesis, its unique ligand mechanics, and its revolutionary application in solid-state structural rearrangements.
Historical Context and Synthetic Discovery (2012)
Prior to 2012, attempting to synthesize a pyrazole ring fully substituted with trifluoromethyl (
The breakthrough was achieved by Gerus, Mykhailiuk, and co-workers, who bypassed direct ring substitution entirely. Instead of adding
Causality of Reagent Choice:
Fig 1. Synthetic workflow for 3,4,5-tris(trifluoromethyl)pyrazole via SF4 deoxofluorination.
Protocol 1: Gram-Scale Synthesis of 3,4,5-Tris(trifluoromethyl)pyrazole
Self-Validating System: This protocol relies on the complete conversion of highly polar
-
Precursor Loading: Charge a specialized Hastelloy autoclave with pyrazole-3,4,5-tricarboxylic acid.
-
Reagent Introduction: Condense anhydrous hydrogen fluoride (HF) and sulfur tetrafluoride (
) into the reactor at . (Causality: HF acts as an essential catalyst to protonate the carbonyl oxygen, increasing its electrophilicity for attack). -
Thermal Activation: Seal and heat the autoclave to
for 24 hours. The high temperature is required to overcome the activation energy barrier for the sterically hindered 4-position[1]. -
Purification & Validation: Vent the gaseous byproducts (
, ). Extract the residue with dichloromethane. Validate the product via NMR; a successful synthesis will show two distinct singlets (in a 2:1 integration ratio), confirming the symmetry of the fully fluorinated pyrazole.
Ligand Mechanics: Extreme -Acidity and Coordination Dynamics
The attachment of three
In coordination chemistry, this leads to elongated and weakened metal-ligand bonds. For instance, in copper(I) complexes, the strong electron-withdrawing nature of the ligand lowers the energy barrier for the deformation of the
Breakthrough Application: Solid-State Structural Rearrangement
The true industrial potential of 3,4,5-tris(trifluoromethyl)pyrazole was realized in 2018 by Dias and co-workers, who utilized the ligand to solve one of the most energy-intensive processes in the chemical industry: the separation of ethylene from ethane[2].
Cryogenic distillation of olefins consumes vast amounts of energy. The alternative is chemisorption using transition metals, but traditional copper(I) sorbents bind ethylene too strongly (Heat of adsorption
By complexing Cu(I) with 3,4,5-tris(trifluoromethyl)pyrazole, the researchers created a trinuclear complex,
Causality of Low Heat of Adsorption: The energy released by the formation of the
Fig 2. Reversible solid-state structural rearrangement of the Cu(I) complex upon ethylene adsorption.
Protocol 2: Synthesis and Activation of the Copper(I) Sorbent
Self-Validating System: The structural phase transition is directly observable via in situ Powder X-ray Diffraction (PXRD), providing a real-time validation of the sorbent's dynamic efficacy.
-
Complexation: React 3,4,5-tris(trifluoromethyl)pyrazole with
in an inert atmosphere (argon) using a non-coordinating solvent (e.g., benzene). -
Crystallization: Isolate the trinuclear
complex via slow evaporation. Validate the trinuclear structure via single-crystal X-ray diffraction. -
Activation: Heat the crystalline solid under a dynamic vacuum to remove any interstitial solvent, leaving a highly porous, activated solid.
-
Adsorption & Validation: Expose the activated
to an equimolar mixture of ethylene and ethane at 293 K. Monitor the solid via in situ PXRD. A successful adsorption event is validated by the disappearance of the diffraction peaks and the emergence of the peaks, correlating with a sharp "step" in the adsorption isotherm[2].
Quantitative Data Summary
The following table summarizes the performance metrics of the fluorinated complex against standard benchmarks, highlighting the profound impact of the 3,4,5-tris(trifluoromethyl)pyrazole ligand on gas separation thermodynamics[2].
| Property / Metric | Standard | Fluorinated |
| Ligand Electronic Profile | Strong | Extreme |
| Solid-State Rearrangement | Static (No rearrangement) | Highly Reversible ( |
| Ethylene Capacity (293 K) | Negligible | 2.76 mmol/g (7.6 wt%) |
| Ethylene/Ethane Selectivity | N/A | 136:1 |
| Net Heat of Adsorption |
References
-
Gerus, I. I., Mironetz, R. X., Kondratov, I. S., et al. (2012). "Reported, but still unknown." A closer look into 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles. Journal of Organic Chemistry, 77(1), 47-56.
-
Jayaratna, N. B., Cowan, M. G., Parasar, D., Mykhailiuk, P. K., Artamonov, O., Noble, R. D., & Dias, H. V. R. (2018). Low Heat of Adsorption of Ethylene Achieved by Major Solid-State Structural Rearrangement of a Discrete Copper(I) Complex. Angewandte Chemie International Edition, 57(50), 16442-16446.
-
Arvapally, R. K., et al. (2020). Au3-to-Ag3 coordinate-covalent bonding and other supramolecular interactions with covalent bonding strength. ResearchGate / University of North Texas.
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- 3. researchgate.net [researchgate.net]
Thermodynamic Stability of Perfluorinated Pyrazole Rings: Mechanistic Insights and Synthetic Workflows for Advanced Drug Discovery
Executive Summary
The strategic incorporation of fluorine into heterocyclic scaffolds has fundamentally transformed modern medicinal chemistry. Currently, fluorinated compounds are projected to account for 30–50% of all active pharmaceutical ingredients (APIs) under development[1]. Among these, perfluorinated and trifluoromethylated pyrazoles stand out as privileged pharmacophores. By replacing hydrogen atoms with fluorine or perfluoroalkyl groups, medicinal chemists can drastically alter the thermodynamic stability, lipophilicity, and metabolic resistance of the pyrazole core.
This technical whitepaper provides an in-depth analysis of the thermodynamic principles governing perfluorinated pyrazole stability. It details the causality behind their resistance to oxidative degradation and provides field-proven, self-validating synthetic protocols for their integration into drug discovery pipelines.
Mechanistic Foundations of Thermodynamic Stability
The remarkable stability of perfluorinated pyrazoles is not merely a function of steric bulk; it is deeply rooted in quantum mechanical and thermodynamic principles.
The Carbon-Fluorine Bond Dynamics
Fluorine is the most electronegative element on the Pauling scale (3.98)[2]. The resulting carbon-fluorine (C-F) bond is highly polarized and possesses a bond dissociation energy (BDE) approaching ~485 kJ/mol[3], significantly higher than the ~410 kJ/mol of a standard C-H bond. In the context of a pyrazole ring, this high BDE provides an immense thermodynamic barrier against homolytic cleavage and radical-mediated degradation pathways, which are common in hepatic metabolism.
Resonance, pKa Modulation, and Tautomerism
Unsubstituted pyrazole is a weak base with a conjugate acid pKa of approximately 2.49[4]. However, the introduction of a strongly electron-withdrawing trifluoromethyl (
Thermodynamically, this shift alters the annular tautomeric equilibrium (1H- vs. 2H-pyrazole forms). By stabilizing specific tautomers and lowering the HOMO (Highest Occupied Molecular Orbital) energy, perfluorination shields the pyrazole core from electrophilic attack by cytochrome P450 enzymes[5]. The result is a molecule with an extended pharmacokinetic half-life and superior bioavailability.
Logic pathway mapping perfluorination to thermodynamic stability.
Experimental Workflows & Self-Validating Protocols
To harness the thermodynamic advantages of fluorinated pyrazoles, synthetic methodologies must be highly regioselective and robust. Below are two validated protocols, detailing the chemical causality behind each step.
Protocol A: Distortion-Accelerated 1,3-Dipolar Cycloaddition
This protocol synthesizes 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride, a highly stable scaffold equipped with a SuFEx-able (Sulfur(VI) Fluoride Exchange) click handle for late-stage diversification[6].
Causality & Logic: The reaction utilizes in situ generated 2,2,2-trifluorodiazoethane. Because diazo compounds are prone to hydrolysis and can be explosive, generating the dipole in situ and immediately extracting it into an anhydrous organic phase prevents degradation. The addition of 1-bromoethene-1-sulfonyl fluoride (Br-ESF) initiates the cycloaddition. Computational analyses reveal that the
Step-by-Step Methodology:
-
In Situ Generation: Dissolve 2,2,2-trifluoroethylamine hydrochloride in a biphasic mixture of dichloromethane (DCM) and water. Cool to 0 °C.
-
Diazotization: Slowly add an aqueous solution of sodium nitrite (
) dropwise. Stir for 30 minutes. -
Phase Separation (Critical Step): Separate the organic phase containing the transient 2,2,2-trifluorodiazoethane. Dry immediately over anhydrous magnesium sulfate (
) to eliminate trace water, preventing dipole hydrolysis. -
Cycloaddition: Filter the organic phase into a flask containing Br-ESF (1.0 equivalent). Stir at room temperature for 12 hours.
-
Isolation: Concentrate the mixture under reduced pressure. Purify via silica gel flash chromatography to yield the 5-(trifluoromethyl)pyrazole derivative (Typical yield: ~72%).
Self-validating workflow for 1,3-dipolar cycloaddition of CF3-pyrazoles.
Protocol B: Late-Stage Electrophilic Fluorination
This protocol outlines the synthesis of unusual 4,4-difluoro-1H-pyrazole systems using Selectfluor™[7].
Causality & Logic: Selectfluor is chosen as a shelf-stable, easily handled electrophilic fluorine source. Initial fluorination occurs at the electron-rich C4 position of the pyrazole. The causality of the second fluorination relies on the thermodynamic stabilization of the intermediate carbocation by adjacent aryl/alkyl groups. Acetonitrile is strictly used as the solvent because its polar aprotic nature stabilizes the transient cationic species without acting as a competing nucleophile, driving the equilibrium toward the difluorinated salt[7].
Step-by-Step Methodology:
-
Preparation: Dissolve the starting 3,5-disubstituted-1H-pyrazole in anhydrous acetonitrile under an inert argon atmosphere.
-
Electrophilic Addition: Add Selectfluor (2.2 equivalents) in a single portion at room temperature.
-
Thermal Activation: Heat the reaction mixture to 60 °C and monitor via TLC or LC-MS until the mono-fluorinated intermediate is completely consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature. Quench with saturated aqueous sodium bicarbonate (
) to deprotonate the intermediate salt. -
Extraction: Extract with ethyl acetate, wash with brine, dry over
, and purify via column chromatography to isolate the 4,4-difluoro-1H-pyrazole.
Quantitative Data & Thermodynamic Metrics
The strategic insertion of fluorine translates directly into measurable thermodynamic stability and pharmacological efficacy. The table below summarizes comparative metrics between standard pyrazoles and their fluorinated counterparts, highlighting their performance against specific biological targets.
| Compound Class | Key Thermodynamic / Kinetic Feature | Biological Target Example | Efficacy Metric (IC50) |
| Unsubstituted Pyrazole | Baseline pKa ~2.49; susceptible to rapid P450 oxidation[4]. | General / Variable | Variable |
| 4-Fluoropyrazole | Increased metabolic half-life; steric shielding of the C4 position. | Thrombin (Anticoagulant) | |
| 5-(Trifluoromethyl)pyrazole | BDE ~485 kJ/mol; extreme lipophilicity; lowered distortion energy[6]. | NPYY5 Receptor (Obesity) | |
| Trifluoromethyl Energetic Salts | High thermal decomposition threshold ( | Energetic Materials / Propellants | N/A (Impact Sensitivity > 40 J) |
Applications in Drug Development
The thermodynamic stability imparted by perfluorinated pyrazole rings solves several critical attrition factors in drug development:
-
Metabolic Clearance: By blocking metabolically soft spots (e.g., the C4 position of pyrazole), fluorination prevents rapid first-pass metabolism, reducing the required dosing frequency.
-
Target Binding Affinity: The highly polarized C-F bond can participate in multipolar interactions with the protein backbone of target receptors (e.g., Thrombin and NPYY5)[8].
-
Membrane Permeability: The lipophilic nature of the
group enhances passive diffusion across the blood-brain barrier (BBB), making these scaffolds highly valuable for central nervous system (CNS) indications.
References
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Deriv
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions RSC Publishing
- Synthesis of 4,4-Difluoro-1H-pyrazole Deriv
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems RSC Advances
- Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts CAS.cn
- Buy 1h,1h-perfluorooctylamine | 307-29-9 (C-F Bond Thermodynamic D
- Buy Pyrazole | 288-13-1 (Pyrazole Thermodynamic Properties) Smolecule
- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz
- The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms ResearchG
Sources
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- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. Buy 1h,1h-perfluorooctylamine | 307-29-9 [smolecule.com]
- 4. Buy Pyrazole | 288-13-1 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 9. sioc.cas.cn [sioc.cas.cn]
Methodological & Application
The Strategic Application of Sulfur Tetrafluoride (SF4) in the Synthesis of Trifluoromethyl Pyrazoles: A Guide for Medicinal Chemists
Introduction: The Significance of Trifluoromethyl Pyrazoles and the Role of SF4
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance the metabolic stability, cell permeability, and binding affinity of drug candidates.[1] When incorporated into the pyrazole scaffold, a privileged heterocyclic motif in pharmaceutical development, the resulting trifluoromethyl pyrazoles exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anti-infective properties.[2][3][4] Notable examples include the selective COX-2 inhibitor Celecoxib and its analogues, which feature a trifluoromethylpyrazole core.[5][6][7][8]
The synthesis of these valuable compounds often hinges on the efficient introduction of the trifluoromethyl group. While various fluorination methods exist, the use of sulfur tetrafluoride (SF4) presents a powerful and direct route, particularly for the conversion of carboxylic acids to trifluoromethyl groups.[9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of SF4 for the synthesis of trifluoromethyl pyrazoles, detailing the underlying mechanisms, providing robust protocols, and emphasizing critical safety considerations.
Mechanism of Action: Deoxofluorination of Pyrazole Carboxylic Acids with SF4
Sulfur tetrafluoride is a potent deoxofluorinating agent, capable of replacing oxygen atoms in various functional groups with fluorine.[10][11][12][13] The conversion of a pyrazole carboxylic acid to a trifluoromethyl pyrazole using SF4 proceeds through a deoxofluorination mechanism.[9]
The reaction is typically performed in the presence of a hydrogen fluoride (HF) scavenger or in anhydrous HF, which can act as both a catalyst and a solvent.[9] The generally accepted mechanism involves the following key steps:
-
Activation of SF4: In the presence of an acid catalyst like HF, SF4 can be activated to form a more electrophilic species, such as the SF3+ cation.[9]
-
Formation of an Acyl Fluoride Intermediate: The carboxylic acid initially reacts with SF4 to form an acyl fluoride. This is a common reaction of carboxylic acids with SF4.[9][14]
-
Further Fluorination to a Geminal Difluoroether Intermediate: The acyl fluoride then undergoes further reaction with SF4.
-
Final Conversion to the Trifluoromethyl Group: Subsequent reaction steps lead to the final trifluoromethyl group.
The overall transformation can be summarized as:
R-COOH + 2 SF4 → R-CF3 + 2 SOF2 + HF[9]
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of trifluoromethyl pyrazoles utilizing SF4, starting from a pyrazole-carboxylic acid precursor.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]
- 10. Recent advances in sulfur tetrafluoride chemistry: syntheses, structures, and applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor [organic-chemistry.org]
Application Note: 3,4,5-Tris(trifluoromethyl)pyrazole in Coordination Chemistry
[1]
Executive Summary
This guide details the utilization of 3,4,5-tris(trifluoromethyl)pyrazole (
Key Applications:
-
Coinage Metal Trimers (CTCs): Synthesis of cyclic trinuclear complexes (e.g.,
) with tunable metallophilic interactions. -
CVD/ALD Precursors: High volatility induced by perfluorination makes metal complexes ideal candidates for vapor deposition.
-
Electronic Modulation: The ligand acts as a "super-acidic" pyrazole, dramatically lowering the LUMO of coordinated metal centers, useful in phosphorescent materials and catalysis.
Ligand Profile & Properties[2][3]
The
| Property | Value / Characteristic | Impact on Coordination |
| Formula | High F:H ratio increases volatility and solubility in fluorous solvents. | |
| Acidity ( | < 6.0 (Est. aq) | Significantly more acidic than unsubstituted pyrazole ( |
| Electronic Nature | Strong | Weakens M-N bonds; stabilizes metals in lower oxidation states; enhances Lewis acidity of the metal center. |
| Sterics | High (Cone Angle) | The 4-position |
Structural Visualization
The following diagram illustrates the ligand structure and its electronic vectors.
Figure 1: Structural features of H(ttfpz). The cooperative electron-withdrawing effect of three
Protocol 1: Synthesis of the Ligand
Note: Commercially available sources for the tris-variant are rare. This protocol is adapted from the work of Gerus et al. [1].
Safety Warning: This protocol involves Sulfur Tetrafluoride (
Reagents
-
Precursor: 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
Fluorinating Agent:
(Sulfur tetrafluoride). -
Catalyst:
(anhydrous) or (Lewis acid).
Step-by-Step Methodology
-
Reactor Loading: In a glovebox, load a stainless steel or Monel autoclave (50 mL) with the carboxylic acid precursor (10 mmol).
-
Gas Condensation: Cool the autoclave to -78°C (dry ice/acetone). Condense an excess of
(approx. 40 mmol) and anhydrous (10 mL) into the vessel. -
Reaction: Seal the autoclave and heat to 150°C for 12–24 hours . The high temperature is required to convert the
group fully to . -
Work-up:
-
Cool to room temperature.[1]
-
Vent excess gases (
, , ) through a scrubber containing KOH solution (20%). Do not vent directly to atmosphere. -
Dissolve the residue in
and wash with saturated (carefully, gas evolution) to neutralize traces of HF.
-
-
Purification: Dry the organic layer over
and sublime the crude solid (approx. 60°C at 0.1 mbar) to obtain pure as white crystals.
Protocol 2: Coordination to Copper(I)
Synthesis of the Cyclic Trinuclear Complex (CTC)
This complex is a benchmark for "super-fluorinated" coinage metal trimers, exhibiting weak Cu-N bonds and potential for supramolecular stacking.
Reagents
-
Ligand:
(from Protocol 1). -
Metal Source:
(Copper(I) oxide). -
Solvent: Dichloromethane (
) or Benzene.
Workflow Diagram
Figure 2: Synthesis pathway for the Copper(I) trimer.
Detailed Procedure
-
Stoichiometry: Combine
(1.0 mmol, 272 mg) and (0.55 mmol, 78 mg, slight excess) in a Schlenk flask. -
Solvation: Add 20 mL of anhydrous dichloromethane.
-
Reflux: Heat to reflux under
for 4 hours. The red will gradually disappear as the soluble colorless complex forms. -
Filtration: Filter the solution through Celite to remove unreacted
. -
Isolation: Remove solvent under vacuum. Recrystallize the white solid from DCM/Hexane.
-
Characterization:
-
NMR: Distinct signals for 3,5-
and 4- (typically a singlet and a quartet/doublet depending on coupling). -
XRD: The crystal structure should reveal a planar
core. Note the bond lengths; they will be longer (>1.88 Å) compared to alkyl-pyrazoles due to the electron-poor nature of the ligand [2].
-
NMR: Distinct signals for 3,5-
Application Notes for Drug Development & Materials
Bioisostere Potential
While primarily a coordination ligand, the 3,4,5-tris(trifluoromethyl)phenyl moiety is an emerging pharmacophore.
-
Lipophilicity: The addition of the 4-
group drastically increases , facilitating blood-brain barrier (BBB) permeation. -
Metabolic Stability: The 4-position blocking prevents metabolic oxidation (e.g., by CYP450) typical of pyrazoles.
Tuning Luminescence
In coinage metal complexes (Au, Ag, Cu), the
-
Mechanism: The deep HOMO of the highly fluorinated ligand increases the HOMO-LUMO gap of the resulting complex.
-
Protocol: To tune emission redder, stack the electron-poor
with electron-rich aromatics (e.g., benzene, toluene) to form exciplexes [2].
References
-
Synthesis of Fluorinated Pyrazoles: Gerus, I. I., et al. (2012). "Reported, but Still Unknown."[4][5][6] A Closer Look into 3,4-Bis- and 3,4,5-Tris(trifluoromethyl)pyrazoles. The Journal of Organic Chemistry, 77(1), 577–582.
-
Coordination Chemistry (Cu Trimers): Dias, H. V. R., et al. (2016). Adducts of a Triangular Copper(I) Pyrazolate with Thiophenic Compounds Featuring Short Cu(I)−S Contacts. Inorganic Chemistry, 55, 18.
-
General Fluorinated Pyrazole Properties: Fustero, S., et al. (2011). Recent advances in the synthesis of fluorinated pyrazoles. Chemical Reviews.
Sources
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- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE: DOI: https://doi.org/10.17721/1728-2209.2025.1(60).10 | Bulletin of the Taras Shevchenko National University of Kyiv. Chemistry [chemistry.bulletin.knu.ua]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Perfluorinated Pyrazoles in Agrochemical Research
Introduction & Strategic Rationale
The incorporation of fluorine into heterocyclic scaffolds has fundamentally transformed agrochemical discovery. Perfluorinated and trifluoromethylated pyrazoles represent a privileged class of pharmacophores in the development of modern crop protection agents[1]. The introduction of a trifluoromethyl (–CF₃) or difluoromethyl (–CF₂H) group profoundly alters the physicochemical properties of the pyrazole core. These modifications enhance lipophilicity, improve metabolic stability against oxidative degradation, and dramatically increase target-site binding affinity through unique electrostatic interactions and hydrogen-bond modulation[2].
This application note provides an authoritative guide to the mechanistic pathways, structural design, and synthetic protocols for fluorinated pyrazoles, equipping drug development professionals with actionable workflows for next-generation fungicide and insecticide research.
Mechanistic Pathways & Target Applications
Insecticidal Activity: GABA-Gated Chloride Channel Antagonism
Phenylpyrazoles bearing a trifluoromethyl group, such as Fipronil and its second-generation analogs (e.g., Flufiprole, Pyriprole), act as highly potent, broad-spectrum insecticides. They selectively bind to the γ-aminobutyric acid (GABA)-gated chloride channels in the insect central nervous system[3]. By blocking the influx of chloride ions, these compounds induce neuronal hyperexcitation, paralysis, and ultimately pest death. The –CF₃ group is critical for precise docking into the hydrophobic pocket of the insect GABA receptor, providing a high degree of selectivity over mammalian receptors and ensuring a favorable safety profile[3].
Mechanism of action for trifluoromethyl pyrazole insecticides targeting GABA receptors.
Fungicidal Activity: Succinate Dehydrogenase Inhibitors (SDHIs)
Difluoromethyl and trifluoromethyl pyrazole-4-carboxamides (e.g., Benzovindiflupyr, Fluxapyroxad, Penthiopyrad) dominate the modern fungicide market. These compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal tricarboxylic acid (TCA) cycle by binding to Complex II of the mitochondrial respiratory chain[4]. The fluorinated moiety enhances penetration through the waxy cuticles of plant leaves and fungal cell walls, ensuring high bioavailability and prolonged field efficacy.
Quantitative Data: Agrochemical Profiles
To guide structural design and lead optimization, the following table summarizes the key properties, targets, and physicochemical benefits of prominent fluorinated pyrazoles[3][4][5].
| Compound | Fluorinated Motif | Agrochemical Class | Primary Target | Key Physicochemical Benefit |
| Fipronil | –CF₃ (Trifluoromethyl) | Insecticide | GABA-gated Cl⁻ channel | High insect/mammal selectivity; exceptional soil stability. |
| Benzovindiflupyr | –CF₂H (Difluoromethyl) | Fungicide | Succinate Dehydrogenase (SDHI) | Broad-spectrum foliar disease control; high lipophilicity. |
| Penthiopyrad | –CF₃ (Trifluoromethyl) | Fungicide | Succinate Dehydrogenase (SDHI) | Enhanced cuticular penetration and systemic mobility. |
| Oxathiapiprolin | –CF₃ (Trifluoromethyl) | Fungicide | Oxysterol-binding protein (OSBP) | Extreme potency at low use rates; novel MoA. |
| Flometoquin | –OCF₃ (Trifluoromethoxy) | Insecticide | Unknown (Novel MoA) | High metabolic resistance; circumvents existing cross-resistance. |
Synthetic Workflows & Application Notes
The synthesis of trifluoromethylated pyrazoles traditionally relied on the condensation of fluorinated 1,3-diketones with hydrazines. However, modern protocols utilize distortion-accelerated 1,3-dipolar cycloadditions of 2,2,2-trifluorodiazoethane (CF₃CHN₂) with alkynes or alkenes. This allows for the highly regioselective construction of the pyrazole core under mild conditions[6]. Recent advancements also enable the dual incorporation of –CF₃ and cyano (–CN) groups via silver-catalyzed cycloadditions, yielding highly potent pharmacophores in a single operational step[7].
Modular synthesis of trifluoromethyl pyrazoles via cycloaddition and SuFEx click chemistry.
Experimental Protocols
Protocol 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride[6]
Objective: To synthesize a versatile, SuFEx-able fluorinated pyrazole building block for rapid agrochemical library generation. Causality & Insight: The use of 1-bromoethene-1-sulfonyl fluoride with trifluorodiazoethane lowers the distortion energy of the transition state, accelerating the cycloaddition compared to traditional stabilized diazo compounds. The resulting sulfonyl fluoride acts as a robust "click" handle for late-stage functionalization, allowing researchers to rapidly screen diverse structural analogs without rebuilding the core heterocycle.
Materials:
-
2,2,2-Trifluorodiazoethane (CF₃CHN₂) solution (Caution: Handle behind a blast shield in a fume hood; potentially explosive)[7].
-
1-bromoethene-1-sulfonyl fluoride (1.0 equiv).
-
Anhydrous Acetonitrile (MeCN).
-
Calcium bis((trifluoromethyl)sulfonyl)amide (1.4 equiv).
-
DABCO (2.1 equiv).
Step-by-Step Procedure:
-
Preparation: In an oven-dried 3 mL reaction vial equipped with a magnetic stir bar, add 1-bromoethene-1-sulfonyl fluoride (1.0 equiv) and dissolve in 1 mL of anhydrous acetonitrile.
-
Catalyst Addition: Add Calcium bis((trifluoromethyl)sulfonyl)amide (1.4 equiv) and DABCO (2.1 equiv) to the solution. Rationale: The Lewis acid/base combination facilitates the activation of the dipolarophile and stabilizes the intermediate, driving the regioselectivity of the cycloaddition.
-
Cycloaddition: Slowly add the CF₃CHN₂ solution (1.5 equiv) dropwise at 0 °C. Allow the reaction to gradually warm to room temperature.
-
Monitoring: Stir the mixture at room temperature until complete consumption of the starting material is observed via TLC (typically 4–6 hours).
-
Workup: Quench the reaction with distilled water and extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous MgSO₄.
-
Purification: Concentrate under reduced pressure. Dry-load the residue onto silica gel and purify via flash column chromatography (hexanes/EtOAc gradient) to isolate the pure product.
-
Self-Validation (QC): Verify product formation via ¹⁹F-NMR. A successful synthesis will yield a distinct singlet at ~ -62 ppm (corresponding to the –CF₃ group) and a characteristic downfield peak for the –SO₂F moiety.
Protocol 2: In Vitro Antifungal Screening of Fluorinated Pyrazoles[2]
Objective: To evaluate the efficacy of newly synthesized fluorinated pyrazoles against phytopathogenic fungi (e.g., Sclerotinia sclerotiorum or Fusarium oxysporum). Causality & Insight: Testing via the poisoned food technique directly measures the intrinsic toxicity of the compound against mycelial growth. By embedding the compound directly into the agar, this protocol isolates the biochemical effect of the pharmacophore from external formulation variables (like surfactants or adjuvants).
Step-by-Step Procedure:
-
Media Preparation: Prepare standard Potato Dextrose Agar (PDA) and autoclave at 121 °C for 15 minutes.
-
Compound Dosing: Dissolve the fluorinated pyrazole test compounds in DMSO to create a 10,000 ppm stock solution.
-
Poisoned Food Technique: Add the stock solution to molten PDA (cooled to ~50 °C) to achieve final active ingredient concentrations of 1, 10, 50, and 100 μg/mL. Critical Step: Keep the final DMSO concentration below 1% (v/v) to prevent solvent-induced toxicity. Pour into sterile Petri dishes.
-
Inoculation: Using a sterile cork borer (5 mm diameter), cut mycelial plugs from the actively growing margin of a 5-day-old fungal culture. Place one plug in the center of each treated agar plate, mycelium side down.
-
Incubation: Incubate the plates at 25 ± 1 °C in the dark for 72 hours.
-
Data Acquisition: Measure the radial mycelial growth (colony diameter) in two perpendicular directions.
-
Self-Validation (QC): Include a positive control (e.g., commercial Fluxapyroxad) and a negative control (1% DMSO agar). Calculate the percentage of inhibition using the formula: Inhibition (%) =[(Dc - Dt) / (Dc - 5)] × 100, where Dc is the diameter of the negative control colony and Dt is the diameter of the treated colony.
Conclusion
The strategic integration of perfluorinated and trifluoromethylated pyrazoles continues to yield agrochemicals with unprecedented potency, metabolic stability, and target selectivity. By leveraging advanced synthetic methodologies—such as distortion-accelerated cycloadditions and SuFEx click chemistry—agrochemical researchers can rapidly expand chemical space. Rigorous, self-validating in vitro screening protocols ensure that only the most viable, environmentally compatible candidates progress through the development pipeline.
References
-
[4] Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. rhhz.net / Chinese Chemical Letters. 4
-
[1] Fluorinated Pyrazoles: From Synthesis to Applications. nih.gov / Chemical Reviews. 1
-
[3] Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against: Toward Sustainable Land Snail Control. nih.gov / PMC. 3
-
[5] Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? alfa-chemistry.com. 5
-
[2] Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes. irb.hr / Int. J. Mol. Sci. 2
-
[7] Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. chinesechemsoc.org / CCS Chemistry. 7
-
[6] Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. nih.gov / PMC. 6
Sources
- 1. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bib.irb.hr:8443 [bib.irb.hr:8443]
- 3. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
Application Note: Divergent Functionalization of 3,5-Bis(trifluoromethyl)pyrazole to Tris-Derivatives
Introduction & Strategic Overview
The incorporation of trifluoromethyl (–CF₃) groups into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery, agrochemical development, and advanced materials science. The –CF₃ group profoundly enhances metabolic stability, lipophilicity, and membrane permeability. Among these fluorinated scaffolds, 3,5-bis(trifluoromethyl)-1H-pyrazole (BTP) serves as a highly privileged building block.
Because the 3- and 5-positions are sterically and electronically blocked by the –CF₃ groups, the synthesis of tris-derivatives (trisubstituted pyrazoles) relies entirely on the functionalization of the N1 and C4 positions. This application note details the causal mechanisms, optimized step-by-step protocols, and analytical benchmarks for the divergent functionalization of BTP into tris-derivatives via N-alkylation and C4-halogenation.
Mechanistic Insights & Reaction Causality
As a Senior Application Scientist, it is critical to understand that BTP does not behave like a standard pyrazole. The dual –CF₃ groups exert extreme electron-withdrawing effects, fundamentally altering the reactivity of both the nitrogen heteroatoms and the carbon backbone.
N1-Alkylation: Overcoming Nucleophilic Deactivation
In asymmetric pyrazoles, N-alkylation typically yields a mixture of regioisomers, requiring tedious chromatographic separation. However, BTP is structurally symmetric, ensuring that N-alkylation exclusively yields a single 1-alkyl-3,5-bis(trifluoromethyl)pyrazole tris-derivative[1].
Causality in Reagent Selection: The two strongly electron-withdrawing –CF₃ groups significantly increase the acidity of the pyrazole N–H (pKa ~ 5.8) compared to an unsubstituted pyrazole (pKa ~ 14.2). While this allows for facile deprotonation using mild bases like potassium carbonate (K₂CO₃), the resulting pyrazolide anion is highly charge-delocalized and consequently a weak nucleophile . Therefore, successful N-alkylation requires highly reactive electrophiles (e.g., ethyl iodoacetate, methyl iodide) and polar aprotic solvents (e.g., MeCN, DMF) to minimize ion-pairing and maximize the nucleophilicity of the pyrazolide anion[1][2].
C4-Halogenation: Electrophilic Aromatic Substitution (S_EAr) on a Deactivated Ring
The C4 position of the pyrazole ring is the only available carbon for functionalization. However, the dual –CF₃ groups severely deplete the electron density of the π-system, rendering the ring highly resistant to standard Electrophilic Aromatic Substitution (S_EAr)[3].
Causality in Reagent Selection: Standard bromination (Br₂ in DCM) fails or proceeds sluggishly. To achieve complete conversion to 4-bromo-3,5-bis(trifluoromethyl)-1H-pyrazole, highly active electrophilic bromine species must be generated in situ. This is accomplished using Sodium Bromate (NaBrO₃) in the presence of strong acids (e.g., HBr) at elevated temperatures (60–100 °C), forcing the generation of the active bromonium ion (Br⁺) that can overcome the high activation energy barrier of the deactivated ring[3].
Workflow Visualization
Divergent pathways for functionalizing BTP into tris- and tetrasubstituted derivatives.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)acetate (N1-Alkylation)
This protocol utilizes a mild base in a polar aprotic solvent to drive the S_N2 alkylation of the deactivated pyrazolide.
Reagents:
-
3,5-Bis(trifluoromethyl)-1H-pyrazole (1.0 equiv, 10 mmol)
-
Ethyl iodoacetate (1.2 equiv, 12 mmol)
-
Potassium carbonate (K₂CO₃, anhydrous) (2.0 equiv, 20 mmol)
-
Acetonitrile (MeCN, anhydrous) (30 mL)
Step-by-Step Procedure:
-
Deprotonation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-bis(trifluoromethyl)-1H-pyrazole (10 mmol) and anhydrous K₂CO₃ (20 mmol).
-
Suspend the mixture in anhydrous MeCN (30 mL) under a nitrogen atmosphere. Stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add ethyl iodoacetate (12 mmol) dropwise via syringe over 5 minutes.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or LC-MS.
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with EtOAc (2 × 20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel flash chromatography (eluting with a gradient of 0-10% EtOAc in Hexanes) to afford the pure tris-derivative.
Protocol B: Synthesis of 4-Bromo-3,5-bis(trifluoromethyl)-1H-pyrazole (C4-Halogenation)
This protocol utilizes an in situ generated active bromonium species to overcome the electronic deactivation of the pyrazole ring.
Reagents:
-
3,5-Bis(trifluoromethyl)-1H-pyrazole (1.0 equiv, 10 mmol)
-
Sodium bromate (NaBrO₃) (0.4 equiv, 4 mmol)
-
Hydrobromic acid (HBr, 48% aqueous) (1.2 equiv, 12 mmol)
-
Water (20 mL)
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask, suspend 3,5-bis(trifluoromethyl)-1H-pyrazole (10 mmol) in 20 mL of distilled water.
-
Add 48% aqueous HBr (12 mmol) to the suspension and heat the mixture to 60 °C.
-
Active Bromine Generation: Slowly add sodium bromate (4 mmol) in small portions over 15 minutes. (Caution: This step is exothermic and generates active bromine gas; perform in a well-ventilated fume hood).
-
S_EAr Reaction: Stir the reaction mixture at 60 °C for 4 hours. The initial slurry will gradually change color as the brominated product forms.
-
Workup: Cool the reaction to room temperature. Quench any residual active bromine by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the solution turns colorless.
-
Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the C4-brominated tris-derivative. This intermediate is typically pure enough (>95%) for subsequent cross-coupling reactions without further chromatography.
Quantitative Data & Analytical Benchmarks
The following table summarizes the expected yields and critical Nuclear Magnetic Resonance (NMR) diagnostic shifts for verifying the successful functionalization of the BTP scaffold. A self-validating protocol relies heavily on these shifts to confirm both conversion and regiochemistry.
| Compound (Tris-Derivative) | Yield (%) | ¹H NMR Diagnostic Shift (δ, ppm) | ¹⁹F NMR Diagnostic Shift (δ, ppm) | Key Structural Indicator |
| BTP (Starting Material) | N/A | 7.20 (s, 1H, C4-H ) | -62.5 (s, 6F, C3/C5-CF₃ ) | Presence of C4 proton |
| 1-Ethylacetate-BTP | 82 - 88% | 7.35 (s, 1H, C4-H ), 5.10 (s, 2H, N-CH₂ ) | -61.8 (s, 3F), -63.2 (s, 3F) | Loss of symmetry in ¹⁹F NMR (two distinct CF₃ signals) |
| 4-Bromo-BTP | 85 - 92% | 13.5 (br s, 1H, N-H ) | -61.0 (s, 6F, C3/C5-CF₃ ) | Complete disappearance of the C4-H proton signal |
Note: NMR spectra recorded in CDCl₃ at 400 MHz (¹H) and 376 MHz (¹⁹F). The loss of symmetry in the N1-alkylated product is a critical diagnostic tool, as the two –CF₃ groups are no longer chemically equivalent once the N1 position is substituted[1][2].
References
- Source: MDPI (Int. J. Mol. Sci. 2025)
- Title: Fluoroalkyl Amino Reagents (FARs)
- Title: ChemInform Abstract: Filling the Gap: Chemistry of 3,5-Bis(trifluoromethyl)
Sources
use of 3,4,5-tris(trifluoromethyl)pyrazole in metal-organic frameworks (MOFs)
Application Note: Engineering Super-Hydrophobic MOFs using 3,4,5-Tris(trifluoromethyl)pyrazole
Executive Summary
This guide details the protocol for utilizing 3,4,5-tris(trifluoromethyl)pyrazole (hereafter referred to as
This document covers ligand handling, a self-validating solvothermal synthesis protocol, and critical characterization steps.
Part 1: Ligand Profile & Pre-requisites
The
Chemical Specifications
| Property | Specification | Critical Note |
| Formula | High F-content (approx. 60% by mass). | |
| Acidity ( | ~6.5 - 7.0 (Est.) | More acidic than unsubstituted pyrazole ( |
| Steric Bulk | High | The 4-position |
| Solubility | Alcohols, THF, Fluorinated solvents | Poor solubility in water/non-polar hydrocarbons. |
Safety & Handling (The "HF" Risk)
-
Warning: While the
bond is stable, solvothermal conditions ( ) with Lewis acidic metals can trigger slow decomposition. -
Protocol: Always use Teflon-lined autoclaves. Avoid glass vessels for high-temperature synthesis to prevent etching. Work in a well-ventilated fume hood.
Part 2: Synthesis Protocol (Ag-ttz Framework)
This protocol targets the synthesis of a Silver(I)-based
Objective: Synthesis of
Reagents
-
Ligand: 3,4,5-tris(trifluoromethyl)pyrazole (
) (0.5 mmol). -
Metal Source: Silver(I) Nitrate (
) or Silver(I) Acetate ( ) (0.5 mmol). -
Solvent: Methanol (
) / Acetonitrile ( ) (1:1 v/v). -
Base: Triethylamine (
) (0.5 mmol) – Only if using Nitrate salt.
Step-by-Step Procedure
Step 1: Pre-Complexation (Room Temperature)
-
Dissolve 142 mg of
in 5 mL of . -
Dissolve 85 mg of
in 5 mL of . -
Add the metal solution to the ligand solution dropwise under stirring.
-
Observation: A transient white precipitate may form.
-
Add 70
of slowly. The solution should clarify or form a stable colloidal suspension.
Step 2: Solvothermal Crystallization
-
Transfer the mixture into a 15 mL Teflon-lined stainless steel autoclave .
-
Seal tightly.
-
Program the oven:
-
Ramp:
to . -
Dwell: 48 hours.
-
Cool:
to Room Temp (Slow cooling is critical for crystal size).
-
Step 3: Washing & Activation
-
Filter the colorless block crystals.
-
Wash
with cold . -
Solvent Exchange: Immerse crystals in anhydrous dichloromethane (
) for 24 hours (refresh solvent twice). Reason: DCM has lower surface tension, preventing pore collapse during drying. -
Activation: Heat at
under vacuum ( Torr) for 6 hours.
Self-Validation Checkpoints
-
Checkpoint A (Post-Reaction): Measure pH of supernatant. If
, ligand deprotonation was insufficient; yield will be low. -
Checkpoint B (Microscopy): Crystals should be transparent blocks. Needles indicate rapid precipitation (kinetic product) rather than framework assembly (thermodynamic product).
Part 3: Characterization & Data Interpretation
Structural Validation (PXRD)
The steric bulk of the 4-
-
Action: Collect Powder X-Ray Diffraction (PXRD).
-
Success Indicator: Sharp, low-angle peaks (
) indicate large d-spacing and open porosity. Amorphous humps indicate framework collapse.
Fluorine NMR ( -NMR)
Digest 5 mg of MOF in
-
Expected Signals:
-
to
ppm (3,5- ). -
to
ppm (4- , typically shifted upfield).
-
to
-
Purity Check: Integration ratio must be 2:1 (3,5-pos vs 4-pos). Deviations imply ligand decomposition.
Part 4: Applications & Mechanism
The "Fluorine Wall" Effect
The
-
Type IV Isotherms: For water (non-wetting until high pressure).
-
High Affinity for Fluorocarbons: Excellent for separating Perfluorocarbons (PFCs) from
.
Workflow Visualization
Figure 1: Optimized workflow for the synthesis of Ag-ttz MOFs, emphasizing the critical microscopy checkpoint to distinguish thermodynamic crystals from kinetic precipitates.
Mechanism of Super-Hydrophobicity
Figure 2: Mechanistic pathway illustrating how the specific substitution pattern of Httz translates to macroscopic super-hydrophobicity and gas selectivity.
References
-
Ligand Synthesis: Shchegolkov, E. V., et al. (2011). "Reported, but Still Unknown: A Closer Look into 3,4-Bis- and 3,4,5-Tris(trifluoromethyl)pyrazoles."[1] The Journal of Organic Chemistry.
-
Fluorinated MOF Context (Review): Costantino, F., et al. (2023).[2] "Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs)." RSC Advances.
-
Benchmark Protocol (FMOF-1): Yang, C., et al. (2009). "Fluorous Metal-Organic Frameworks with Superior Adsorption and Hydrophobic Properties." Journal of the American Chemical Society.
Sources
Gram-Scale Synthesis of 3,4,5-Tris(trifluoromethyl)pyrazole: An Application Note and Detailed Protocol
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive, field-tested protocol for the gram-scale synthesis of 3,4,5-tris(trifluoromethyl)pyrazole, a valuable building block in pharmaceutical and agrochemical research. The synthesis is based on a robust two-step procedure commencing with the preparation of pyrazole-3,4,5-tricarboxylic acid, followed by a decisive trifluoromethylation step using sulfur tetrafluoride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, causal explanations for experimental choices, and rigorous safety protocols.
Introduction: The Significance of Trifluoromethylated Pyrazoles
Poly-trifluoromethylated heterocyclic compounds are of significant interest in medicinal chemistry and materials science. The incorporation of trifluoromethyl (CF3) groups can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The pyrazole scaffold, in particular, is a privileged structure found in numerous approved drugs. The synthesis of pyrazoles bearing multiple CF3 groups, such as 3,4,5-tris(trifluoromethyl)pyrazole, presents unique synthetic challenges but offers access to novel chemical space for the development of next-generation pharmaceuticals and advanced materials. A reliable and scalable synthesis is therefore crucial for enabling further research and development.
This document details a proven method for the gram-scale preparation of 3,4,5-tris(trifluoromethyl)pyrazole, adapted from established literature.[1][2] The cornerstone of this synthesis is the transformation of carboxylic acid groups into trifluoromethyl groups using sulfur tetrafluoride (SF4), a powerful but hazardous reagent that demands careful handling.[1][3]
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Synthesis of Pyrazole-3,4,5-tricarboxylic Acid (2): This precursor is prepared from diethyl 1,3-acetonedicarboxylate and diethyl oxalate, followed by reaction with hydrazine.
-
Trifluoromethylation to 3,4,5-Tris(trifluoromethyl)pyrazole (3): The tricarboxylic acid precursor is then treated with sulfur tetrafluoride in the presence of hydrogen fluoride to yield the final product.
Figure 1: Overall synthetic workflow for 3,4,5-tris(trifluoromethyl)pyrazole.
Detailed Experimental Protocol
Part 1: Synthesis of Pyrazole-3,4,5-tricarboxylic Acid (2)
This precursor synthesis is a multi-step process that begins with the condensation of commercially available starting materials.
Materials and Reagents:
-
Diethyl 1,3-acetonedicarboxylate
-
Diethyl oxalate
-
Sodium metal
-
Absolute ethanol
-
Hydrazine hydrate
-
Hydrochloric acid
-
Diethyl ether
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add sodium metal (1 molar equivalent) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add diethyl 1,3-acetonedicarboxylate (1 molar equivalent) and diethyl oxalate (1 molar equivalent). Heat the reaction mixture to reflux for 4-6 hours.
-
Cyclization with Hydrazine: Cool the reaction mixture to room temperature and slowly add hydrazine hydrate (1.2 molar equivalents). Stir the mixture at room temperature for 12 hours.
-
Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2. Heat the mixture to reflux for 8-10 hours to hydrolyze the ester groups.
-
Isolation of Precursor (2): Cool the reaction mixture in an ice bath. The crude pyrazole-3,4,5-tricarboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold deionized water, and then with diethyl ether. Dry the solid under vacuum to afford the precursor (2). The product can be recrystallized from hot water if necessary.
Part 2: Gram-Scale Synthesis of 3,4,5-Tris(trifluoromethyl)pyrazole (3)
!!! EXTREME CAUTION REQUIRED !!! This procedure involves the use of sulfur tetrafluoride (SF4) and hydrogen fluoride (HF), which are highly toxic and corrosive. This reaction must be performed in a specialized high-pressure reactor (autoclave) within a well-ventilated fume hood by experienced personnel. Appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves, and a lab coat, is mandatory.
Materials and Reagents:
-
Pyrazole-3,4,5-tricarboxylic acid (2) (1 molar equivalent)
-
Sulfur tetrafluoride (SF4) (excess, typically 6-8 molar equivalents)
-
Anhydrous hydrogen fluoride (HF) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexane
Procedure:
-
Reactor Charging: Place pyrazole-3,4,5-tricarboxylic acid (2) into a dry, stainless-steel high-pressure autoclave.
-
Reagent Addition: Cool the autoclave to -78 °C (dry ice/acetone bath). Carefully condense anhydrous hydrogen fluoride (HF) into the autoclave, followed by the condensation of sulfur tetrafluoride (SF4).
-
Reaction: Seal the autoclave and heat it to 120 °C for 24 hours. The pressure inside the reactor will increase significantly. Monitor the pressure throughout the reaction.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature. Slowly and carefully vent the excess SF4 and HF into a scrubbing solution (e.g., aqueous potassium hydroxide).
-
Extraction: Open the autoclave in a fume hood. Carefully pour the reaction mixture onto crushed ice. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Neutralization: Combine the organic layers and wash carefully with saturated aqueous sodium bicarbonate solution until the effervescence ceases. Then, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,4,5-tris(trifluoromethyl)pyrazole (3) as a white solid.
Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 10g of 3) |
| Pyrazole-3,4,5-tricarboxylic acid (2) | 214.08 | 1.0 | ~15 g |
| Sulfur Tetrafluoride (SF4) | 108.06 | ~7.0 | ~50 g |
| 3,4,5-Tris(trifluoromethyl)pyrazole (3) | 284.08 | - | 10 g (target) |
Note: The quantity of the starting material is an estimate and should be adjusted based on the expected yield of the trifluoromethylation step.
Causality and Experimental Insights
-
Choice of Trifluoromethylating Agent: Sulfur tetrafluoride is a potent reagent for converting carboxylic acids directly to trifluoromethyl groups. While other reagents exist, SF4 is often preferred for its efficacy with a range of substrates, including heterocyclic carboxylic acids.[3]
-
Role of Hydrogen Fluoride: Anhydrous HF acts as a catalyst in the trifluoromethylation reaction, facilitating the reaction between the carboxylic acid and SF4.
-
High-Pressure Reactor: The use of a high-pressure autoclave is necessary due to the gaseous nature of SF4 at room temperature and the elevated temperatures required for the reaction to proceed to completion.
-
Aqueous Work-up and Neutralization: The work-up procedure is designed to safely quench the reaction and remove any unreacted HF and other acidic byproducts. The slow addition to ice helps to dissipate the heat generated during quenching. The bicarbonate wash is crucial for neutralizing the acidic solution before solvent removal.
Safety and Handling
-
Sulfur Tetrafluoride (SF4): SF4 is a highly toxic, colorless gas that is corrosive to skin, eyes, and mucous membranes. Inhalation can cause severe respiratory damage and may be fatal. It reacts violently with water. All manipulations must be carried out in a high-integrity apparatus within a dedicated fume hood. A self-contained breathing apparatus (SCBA) should be readily available in case of emergency.
-
Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic liquid and gas. It can cause severe burns that may not be immediately painful but can result in deep tissue damage. Always use appropriate PPE, including specialized HF-resistant gloves. Calcium gluconate gel should be readily available as a first aid measure for skin contact.
-
Pressure Hazard: The reaction is conducted under high pressure. Ensure the autoclave is rated for the expected pressures and temperatures and has been recently inspected and certified.
Characterization of 3,4,5-Tris(trifluoromethyl)pyrazole (3)
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation. The 1H NMR should show a characteristic N-H proton signal. The 19F NMR will confirm the presence of the three CF3 groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
This application note provides a detailed and practical guide for the gram-scale synthesis of 3,4,5-tris(trifluoromethyl)pyrazole. By following the outlined procedures and adhering strictly to the safety precautions, researchers can reliably produce this valuable compound for further investigation in drug discovery and materials science. The insights into the causality of the experimental steps aim to empower scientists to troubleshoot and adapt the protocol as needed for their specific applications.
References
-
Gerus, I. I.; Mironetz, R. X.; Kondratov, I. S.; Bezdudny, A. V.; Dmytriv, Y. V.; Shishkin, O. V.; Starova, V. S.; Zaporozhets, O. A.; Tolmachev, A. A.; Mykhailiuk, P. K. “Reported, but Still Unknown.” A Closer Look into 3,4-Bis- and 3,4,5-Tris(trifluoromethyl)pyrazoles. The Journal of Organic Chemistry, 2012 , 77 (1), 47–56. [Link]
- Mykhailiuk, P. K. Synthesis of Tris(trifluoromethyl)pyrazole. European Journal of Organic Chemistry, 2014, 2014 (12), 2448-2451.
- Gontar, A. F. Fluorine-containing pyrazoles. Journal of Fluorine Chemistry, 2009, 3(64).
Sources
Application Notes and Protocols for Researchers: Exploring the Reactivity of 3,4,5-Tris(trifluoromethyl)-1H-pyrazole in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Highly Activated Pyrazole Core for Novel Synthesis
The 3,4,5-tris(trifluoromethyl)-1H-pyrazole is a unique heterocyclic compound characterized by an exceptionally electron-deficient aromatic system. The presence of three powerful electron-withdrawing trifluoromethyl (CF₃) groups dramatically alters the electron density of the pyrazole ring, rendering it highly susceptible to nucleophilic attack. This pronounced electrophilicity opens up new avenues for the synthesis of novel, highly functionalized pyrazole derivatives, which are of significant interest in medicinal chemistry and materials science.[1] The trifluoromethyl group is a key substituent in many pharmaceuticals, enhancing properties such as metabolic stability and binding affinity.[2][3]
This guide provides a comprehensive overview of the theoretical and practical aspects of nucleophilic substitution reactions on this compound. While direct experimental data on this specific molecule is limited, this document extrapolates from the well-established principles of nucleophilic aromatic substitution (SₙAr) on electron-deficient heterocycles to provide a predictive framework and detailed experimental protocols for researchers.[4][5][6][7]
Reactivity Profile: Understanding the Driving Forces
The reactivity of this compound in nucleophilic substitution is governed by a combination of electronic and steric factors.
Electronic Effects: The Power of Three Trifluoromethyl Groups
The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry. The cumulative inductive effect of three such groups drastically reduces the electron density of the pyrazole ring, making it highly electrophilic and thus, activated towards nucleophilic attack.[4][5] This activation is a key feature that distinguishes it from non-fluorinated or less-fluorinated pyrazoles.
Regioselectivity: Where Will the Nucleophile Attack?
In nucleophilic aromatic substitution, the position of attack is directed by the ability of the ring to stabilize the negative charge in the intermediate Meisenheimer complex.[6][7] For this compound, the C4 position is the most likely site for nucleophilic attack. This is due to the synergistic electron-withdrawing effect of the two adjacent trifluoromethyl groups at the C3 and C5 positions, which can effectively stabilize the resulting negative charge.
Visualizing the Reaction Pathway
The proposed mechanism for nucleophilic substitution at the C4 position follows a typical SₙAr pathway, involving the formation of a resonance-stabilized intermediate.
Figure 1. Proposed SₙAr mechanism at the C4 position.
Experimental Protocols
The following protocols are designed as starting points for investigating the nucleophilic substitution reactions of this compound. Optimization of reaction conditions (temperature, solvent, base, and reaction time) will likely be necessary for each specific nucleophile.
Protocol 1: Synthesis of the Starting Material: this compound
A practical synthesis of this compound has been developed, with the key step involving the transformation of a carboxylic acid group on a pyrazole precursor into a trifluoromethyl group using sulfur tetrafluoride (SF₄).[8]
Materials:
-
Pyrazole-3,4,5-tricarboxylic acid
-
Sulfur tetrafluoride (SF₄)
-
Anhydrous HF
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Appropriate glassware for handling SF₄
Procedure:
-
Caution: Sulfur tetrafluoride is a toxic and corrosive gas. This reaction must be performed in a well-ventilated fume hood by personnel trained in handling hazardous gases.
-
In a suitable pressure reactor, suspend pyrazole-3,4,5-tricarboxylic acid in anhydrous DCM.
-
Cool the reactor to -78 °C and carefully condense SF₄ into the vessel.
-
Add anhydrous HF as a catalyst.
-
Seal the reactor and allow it to warm to the desired reaction temperature (optimization may be required).
-
Monitor the reaction progress by taking aliquots (with extreme care) and analyzing by ¹⁹F NMR.
-
Upon completion, cool the reactor to -78 °C and slowly vent the excess SF₄ through a scrubber.
-
Carefully quench the reaction mixture by pouring it onto a mixture of ice and saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the crude product by sublimation or recrystallization to yield this compound.
Protocol 2: General Procedure for Nucleophilic Substitution with Amines
Materials:
-
This compound
-
Desired amine (e.g., morpholine, piperidine, aniline)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DBU)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in the chosen anhydrous solvent, add the amine (1.1-1.5 equiv) and the base (2.0 equiv).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Nucleophilic Substitution with Alkoxides
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, phenol)
-
Strong base (e.g., NaH, KOtBu)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the alcohol (1.2 equiv) in the chosen anhydrous solvent, add the strong base (1.2 equiv) at 0 °C to generate the alkoxide in situ.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 equiv) in the same solvent to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating may be required for less reactive alkoxides.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 4: General Procedure for Nucleophilic Substitution with Thiols
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the thiol (1.1 equiv) in the chosen anhydrous solvent, add the base (1.5 equiv).
-
Add this compound (1.0 equiv) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (50-80 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Predicted Reactivity and Conditions
The following table summarizes the predicted reactivity of this compound with various nucleophiles and suggests starting conditions for experimental investigation.
| Nucleophile Class | Example Nucleophile | Predicted Reactivity | Suggested Starting Conditions |
| Amines | Morpholine | High | DMF, K₂CO₃, 80 °C, 4-8 h |
| Aniline | Moderate | DMSO, Cs₂CO₃, 120 °C, 12-24 h | |
| Alkoxides | Sodium methoxide | High | THF, 0 °C to RT, 12 h |
| Potassium phenoxide | Moderate | DMF, 60 °C, 8-16 h | |
| Thiols | Thiophenol | High | Acetonitrile, Et₃N, RT, 4-6 h |
| Benzyl thiol | High | DMF, K₂CO₃, RT, 2-4 h |
Workflow Visualization
Figure 2. General experimental workflow for nucleophilic substitution.
Conclusion and Future Outlook
This compound represents a highly activated and promising scaffold for the development of novel functionalized heterocyclic compounds. The protocols and theoretical framework presented in this guide offer a solid foundation for researchers to explore its reactivity in nucleophilic substitution reactions. The successful implementation of these reactions will undoubtedly lead to the discovery of new molecules with potential applications in drug discovery and materials science. Further computational studies could provide deeper insights into the reaction mechanisms and help in the rational design of new synthetic routes.[9][10]
References
-
I. I. Gerus, et al. (2012). “Reported, but Still Unknown.” A Closer Look into 3,4-Bis- and 3,4,5-Tris(trifluoromethyl)pyrazoles. The Journal of Organic Chemistry, 77(1), 531-536. [Link]
-
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
A. M. Ali, et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5173. [Link]
-
E. P. Berkman. (2025). "Synthesis and characterization of 3,5 trifluoromethyl Tpm with a metal". Undergraduate Honors Thesis Collection. 802. [Link]
-
S. A. G. O. Al-Hussain, & M. A. El-Sayed. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
-
M. R. Crampton, et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (12), 2019-2024. [Link]
-
ResearchGate. (n.d.). Electronic and steric substituent effects on the fluorescence emission of 2-pyrazoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of pyrazaboles towards nitrogen nucleophiles, amines, and pyrazoles. Retrieved from [Link]
-
M. R. Crampton, et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (12), 2019-2024. [Link]
-
ResearchGate. (n.d.). Reaction of 4 with nucleophiles (alkoxides, amines, thiols, amides, and carbon nucleophile). Retrieved from [Link]
-
P. K. Mykhailiuk. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. [Link]
-
A. M. Ali, et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]
-
P. J. Rayner, et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(12), 1187-1195. [Link]
-
J. L. H. B. Gester, et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 29(21), 5034. [Link]
-
S. D. R. Christie, et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 142(33), 14349-14357. [Link]
-
Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
S. Sharma, et al. (2021). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules, 26(19), 5949. [Link]
-
G. Sandford, et al. (2012). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 10(23), 4648-4657. [Link]
-
ResearchGate. (n.d.). Proposed nucleophilic attack of pyrano[2,3-c]pyrazole derivatives to the 4-aminoquinoline scaffold to obtain the molecular hybrids (4a–e). Retrieved from [Link]
-
S. Sharma, et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 1-17. [Link]
Sources
- 1. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor | MDPI [mdpi.com]
- 10. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Design and Synthesis of High-Performance Fluorinated Pyrazole Scaffolds
Executive Summary
The strategic incorporation of fluorine into heterocyclic systems has revolutionized the fields of medicinal chemistry, agrochemistry, and advanced materials science. Fluorinated pyrazoles, in particular, are expected to account for 30–50% of all active components currently under development due to their exceptional efficacy, decreased mammalian toxicity, and favorable environmental profiles (1[1]). This application note provides an authoritative, self-validating guide to the mechanistic design and step-by-step synthesis of high-performance fluorinated pyrazole scaffolds, prioritizing modern regioselective and green-chemistry methodologies.
Mechanistic Rationale: The "Fluorine Effect"
Before executing synthetic protocols, it is critical to understand the causality behind selecting a fluorinated pyrazole scaffold. The unique characteristics of fluorine—specifically its high electronegativity (3.98 on the Pauling scale), small atomic radius, and the exceptional strength of the carbon–fluorine bond—elicit profound physicochemical changes in the pyrazole core (2[2]).
-
Metabolic Stability & Lipophilicity: The strong C-F bond resists cytochrome P450-mediated oxidative degradation, while the lipophilic nature of trifluoromethyl (-CF₃) groups enhances cell membrane permeability, a critical factor in drug discovery and agrochemical bioavailability (3[3]).
-
Target Binding Affinity: Fluorine modulates the pKa of adjacent functional groups, altering the hydrogen-bonding network and significantly improving binding affinity to target proteins, such as mutated P. falciparum DHFR in antimalarial applications (4[4]).
Fig 1. Mechanistic pathway of fluorine modulating pyrazole properties for advanced applications.
Quantitative Data Summaries
The table below synthesizes the structural properties and validated applications of key fluorinated pyrazole scaffolds derived from recent literature.
| Scaffold / Derivative | Key Substituent | Primary Application | Biological / Chemical Property | Reference |
| 5-(Trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride | -CF₃, -SO₂F | Drug Discovery / Click Chemistry | SuFEx-able click handle; lowered distortion energy for high reactivity. | [2] |
| Fluorinated pyrazole sulfonamides | -F, -SO₂NH₂ | Antimalarial Therapeutics | High binding affinity to quadruple mutated P. falciparum DHFR. | [4] |
| Fluorinated pyrazole chalcones | -F, Enone | Anti-inflammatory / Analgesic | Dual COX-2 inhibition; potency comparable to diclofenac sodium. | [5] |
| Fluorinated 1,4-diarylpyrazoles | -CF₃ | Agrochemicals / Materials Science | High regioselectivity via mechanochemical deacylative oxidation. | [6] |
Validated Experimental Protocols
Protocol A: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride via 1,3-Dipolar Cycloaddition
Objective: To synthesize a bifunctional pyrazole scaffold containing both a metabolically stable -CF₃ group and a Sulfur(VI) Fluoride Exchange (SuFEx) click handle for orthogonal diversification.
Causality & Design Choice: Traditional condensation of 1,3-dicarbonyls with hydrazines often suffers from poor regioselectivity and requires harsh conditions (6[6]). By utilizing a 1,3-dipolar cycloaddition between 2,2,2-trifluorodiazoethane and 1-bromoethene-1-sulfonyl fluoride (Br-ESF), lowered distortion energies drive a highly regioselective formation of the pyrazole core under mild conditions (2[2]).
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 equivalent of 1-bromoethene-1-sulfonyl fluoride (Br-ESF) in anhydrous dichloromethane (DCM).
-
Cycloaddition: Slowly add 1.2 equivalents of 2,2,2-trifluorodiazoethane dropwise at 0 °C. Mechanistic Note: The electron-withdrawing nature of the -SO₂F group on the dipolarophile lowers the LUMO energy, accelerating the cycloaddition with the diazo compound.
-
Reaction Maturation: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Self-Validating In-Process Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the Br-ESF spot and the emergence of a new UV-active spot confirms the formation of the pyrazole core.
-
Isolation: Concentrate the mixture under reduced pressure and purify via flash column chromatography to yield 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride.
-
Structural Validation: Confirm structural integrity via ¹⁹F NMR. Validation criteria: The -CF₃ group and -SO₂F group must present distinct, non-overlapping singlets (typically around -62 ppm and +55 ppm, respectively), confirming that the SuFEx handle survived the cyclization (2[2]).
Fig 2. Step-by-step workflow for synthesis and diversification of SuFEx-able fluorinated pyrazoles.
Protocol B: Green Mechanochemical Synthesis of Fluorinated 1,4-Diarylpyrazoles
Objective: To synthesize polyfunctionalized fluorinated pyrazoles using a solvent-free, ball-milling approach.
Causality & Design Choice: Solvent-based syntheses of highly substituted pyrazoles often require prolonged heating and generate toxic waste. Mechanochemical ball-milling forces intimate intermolecular contact between in situ generated nitrile imines and chalcones, accelerating the (3+2)-cycloaddition. Subsequent addition of activated MnO₂ drives an exclusive deacylative oxidation, ensuring aromatization to the 1,4-diarylpyrazole without over-oxidation (6[6]).
Step-by-Step Methodology:
-
Milling Setup: Load a zirconium oxide milling jar with 1.0 eq of fluorinated hydrazonoyl halide (nitrile imine precursor), 1.0 eq of chalcone, and 2.0 eq of a solid base (e.g., K₂CO₃) along with milling balls.
-
Mechanochemical Cycloaddition: Mill the mixture at 30 Hz for 45 minutes. The mechanical energy facilitates base-induced dehydrohalogenation to generate the nitrile imine, which immediately undergoes cycloaddition with the chalcone to form a 5-acylpyrazoline intermediate.
-
Deacylative Oxidation: Open the jar, add 5.0 eq of activated MnO₂, and resume milling for an additional 60 minutes. Mechanistic Note: MnO₂ mediates the oxidative cleavage of the acyl group, driving the aromatization of the pyrazoline ring into the thermodynamically stable pyrazole.
-
Self-Validating Extraction: Extract the solid mixture with ethyl acetate and filter through a Celite pad. Validate the oxidation state via ¹H NMR: the disappearance of the chiral pyrazoline protons (typically doublets/multiplets between 3.0-5.5 ppm) and the appearance of the characteristic aromatic pyrazole C5-H proton confirms successful deacylative oxidation (6[6]).
References
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Deriv
- Fluorinated Pyrazoles: From Synthesis to Applic
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC - NIH.nih.gov.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC.nih.gov.
- Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflamm
- Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC.nih.gov.
Sources
- 1. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Volatile Fluorinated Pyrazole Derivatives
Status: Operational Operator: Senior Application Scientist Ticket ID: VFP-PUR-2026 Subject: Troubleshooting Isolation & Purification Protocols[1]
Executive Summary
Volatile fluorinated pyrazoles present a unique paradox in organic synthesis: they are often chemically robust due to the C-F bond but physically elusive due to high vapor pressure and low surface tension. Standard workup procedures—specifically aggressive rotary evaporation—are the primary cause of "phantom yield loss" where the product is inadvertently stripped along with the solvent.
This guide replaces generic purification advice with a specialized workflow designed to retain volatile fluorinated heterocycles while ensuring high purity for biological evaluation.
Module 1: The Volatility Trap (Solvent Removal)
The Core Problem: Fluorination often disrupts intermolecular forces (van der Waals), significantly lowering the boiling point compared to non-fluorinated analogs. A standard rotary evaporator set to 20 mbar and 40°C can strip a fluorinated pyrazole (bp 150–180°C) in minutes via azeotropic codistillation with solvents like Dichloromethane (DCM) or Ethyl Acetate.[1]
Protocol A: Controlled Solvent Stripping
Do not use high-vacuum pumps directly on the rotary evaporator for these compounds.
-
The "Two-Stage" Evaporation:
-
Stage 1 (Bulk Removal): Set bath to 30°C. Pressure: 200–250 mbar (for DCM) or 150 mbar (for EtOAc).[1] Remove 90% of the solvent.
-
Stage 2 (Final Concentration): Stop rotation. Switch to a gentle stream of Nitrogen (
) gas directed into the flask to remove the final solvent traces. This prevents the "bumping" and rapid boil-off associated with vacuum systems [1].
-
-
The "Keeper" Solvent Strategy:
-
If the compound is an intermediate, do not isolate to dryness . Exchange the solvent to a higher-boiling carrier (e.g., Toluene or DMF) if compatible with the next step.
-
Validation: Check the distillate trap by
NMR.[1] If you see a signal, your vacuum is too strong.
-
Module 2: Purification Workflows
Decision Matrix: Distillation vs. Chromatography
The choice of method depends heavily on the physical state and boiling point of your derivative.
Figure 1: Decision logic for selecting the optimal purification method based on physical properties.[1]
Module 3: Detailed Protocols
Method A: Kugelrohr Distillation (The Gold Standard)
For liquid fluorinated pyrazoles (bp 80–200°C), Kugelrohr distillation is superior to column chromatography as it avoids solvent interaction and silica degradation [2].[1]
-
Setup: Kugelrohr apparatus (Büchi or similar) with 3-bulb train.
-
Procedure:
-
Load crude oil into the terminal bulb (Bulb A).
-
Set vacuum to 0.5 – 1.0 mbar (do not go lower unless necessary).
-
Cool the receiving bulb (Bulb B) with Dry Ice/Acetone.
-
Ramp Heating: Start at 50°C. Increase by 10°C every 5 minutes.
-
Rotation: Set to moderate speed to ensure thin-film evaporation.
-
Endpoint: Product distills as a clear oil in Bulb B. Residue (tars/salts) remains in Bulb A.
-
Method B: Buffered Flash Chromatography
Fluorinated pyrazoles can be acidic (
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Mobile Phase Modifier:
-
For N-H Pyrazoles: Add 1% Triethylamine (Et3N) to the mobile phase to neutralize silica acidity.[2]
-
For N-Substituted Pyrazoles: Standard Hexane/EtOAc is usually sufficient.
-
-
Detection:
-
Warning: Fluorination can reduce UV absorption intensity.
-
Solution: Use Iodine (
) Chamber or Permanganate (KMnO4) stain.[1] These are more sensitive for this class than UV alone [4].
-
Troubleshooting Guide (FAQ)
Ticket #01: "My yield is 15%, but the crude NMR looked perfect."
-
Diagnosis: You likely evaporated your product on the rotavap.[3]
-
Fix: Check your solvent trap solvent by
NMR. If confirmed, extract the trap solvent with water (to remove acetone/alcohol) and re-isolate using Protocol A (Nitrogen stream).[1] Future runs: Use Pentane/Ether for extraction (boils at 35°C) instead of EtOAc (77°C) to allow milder stripping conditions.
Ticket #02: "The compound is co-eluting with impurities on the column."
-
Diagnosis: Fluorine "greasiness" makes the compound behave like non-polar impurities.
-
Fix: Switch to C18 Reverse Phase silica. The fluorinated group is highly hydrophobic, often resulting in significantly different retention times on C18 compared to normal phase silica [3].
Ticket #03: "I see two spots on TLC that merge into one after isolation."
-
Diagnosis: Tautomerism.
pyrazoles exist as tautomers (e.g., 3-CF3 vs 5-CF3) which may separate on silica but equilibrate rapidly in solution.[1] -
Fix: This is not an impurity. Confirm by taking NMR in different solvents (e.g., DMSO-
vs. CDCl ). If the ratio changes, it is tautomerism.
Comparative Data: Purification Efficiency
| Method | Recovery Yield | Purity | Processing Time | Suitability for Volatiles |
| Rotary Evaporation + Column | 40–60% (High Loss) | >95% | 2–3 Hours | Low |
| Kugelrohr Distillation | 85–95% | >98% | 30 Mins | High |
| Sublimation | 80–90% | >99% | 2–4 Hours | High (Solids only) |
| Recrystallization | 60–70% | >99% | 12+ Hours | Medium |
References
-
BenchChem Technical Support. (2025).[2][4] Synthesis and Purification of Trifluoromethylated Pyrazoles: Troubleshooting Guide. Retrieved from [1]
-
Sigma-Aldrich. (n.d.). Kugelrohr Distillation Apparatus: Principles and Applications for Volatile Compounds. Retrieved from [1]
-
MDPI. (2022). Synthesis and Characterization of Fluorinated Indeno-pyrazoles. Molecules.[2][3][4][5][6] Retrieved from [1]
-
National Institutes of Health (NIH). (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions.[1][7] PMC. Retrieved from [1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. stepbio.it [stepbio.it]
- 6. youtube.com [youtube.com]
- 7. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Tris(trifluoromethyl)pyrazole Reactions
[1]
Status: Operational Ticket Focus: Steric & Electronic Deactivation in Perfluorinated Heterocycles Assigned Specialist: Senior Application Scientist
Executive Summary: The "Teflon" Pyrazole Paradox
Welcome to the technical support hub for 3,4,5-tris(trifluoromethyl)pyrazole . If you are here, you are likely facing a "silent reaction"—starting materials that refuse to convert despite high temperatures and strong bases.
The Root Cause: You are fighting two simultaneous forces:[1]
-
Steric Fortress: The
groups at positions 3 and 5 possess a van der Waals radius (~2.2 Å) similar to an isopropyl group.[1] They physically block the site, creating a deep, inaccessible cleft. -
Electronic Deactivation: Three
groups exert a massive electron-withdrawing inductive effect (-I).[1] This dramatically lowers the pKa of the proton (making it easy to deprotonate) but renders the resulting anion non-nucleophilic .[1] The negative charge is so stabilized across the ring that it has no desire to attack an electrophile.
This guide provides the "nuclear options" required to force this molecule to react.
Part 1: Troubleshooting N-Functionalization (Alkylation/Arylation)
User Query: "I treated 3,4,5-tris(trifluoromethyl)pyrazole with
Diagnosis: Standard conditions fail because the potassium cation (
Protocol A: The "Cesium Effect" (Recommended for Alkylation)
To overcome the steric wall, you must create a "naked" anion.[1] We utilize the Cesium Effect where the large ionic radius of Cesium (
Reagents:
-
Base: Cesium Carbonate (
) - Must be anhydrous.[1] -
Solvent: DMF or NMP (Polar Aprotic is non-negotiable).[1]
-
Electrophile: Alkyl Iodides (Bromides/Chlorides are often too slow).[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of 3,4,5-tris(
)pyrazole in anhydrous DMF (0.2 M concentration). -
Activation: Add 1.5 eq of
. Stir at Room Temperature (RT) for 30 mins. Note: The solution may turn yellow, indicating anion formation. -
Addition: Add 1.2 eq of the Alkyl Iodide dropwise.
-
Thermal Drive: Heat to 80–100 °C .
-
Why Heat? You are overcoming the steric repulsion between the incoming alkyl group and the flanking 3,5-
groups.
-
-
Workup: Dilute with water (5x volume) and extract with EtOAc. The product is highly lipophilic due to the fluorine content.
Data Table: Base/Solvent Efficacy
| Base | Solvent | Temp | Yield (24h) | Analysis |
| Acetone | Reflux | < 5% | Fail. Tight ion pairing blocks reaction.[1] | |
| THF | 60°C | 15-20% | Poor. | |
| DMF | 90°C | 85-92% | Success. "Naked" anion mechanism active.[1] |
User Query: "I need to attach an aryl group (Phenyl) to the Nitrogen. Buchwald-Hartwig is failing."[1]
Diagnosis: Palladium catalysts struggle to oxidatively add to the sterically crowded N-H bond, and the electron-deficient pyrazole is a poor ligand.
Protocol B: Copper-Promoted Chan-Lam Coupling
Since Pd-catalysis is sterically compromised, use a radical-based Copper(II) mechanism which is less sensitive to steric bulk.[1]
Reagents:
-
Catalyst:
(1.0 eq - stoichiometric is often required).[1] -
Ligand: Bipyridine (bipy) or Phenanthroline (helps solubilize Cu).[1]
-
Coupling Partner: Aryl Boronic Acid (2.0 eq).[1]
-
Oxidant: Oxygen atmosphere (balloon) or TEMPO.[1]
Critical Tweak: Use Dichloroethane (DCE) at reflux.[1] The higher temperature (vs. DCM) helps overcome the 3,5-
Part 2: Visualization of the Reaction Logic
The following diagram illustrates the decision matrix for overcoming the specific deactivation pathways of tris(
Figure 1: Troubleshooting decision tree for N-functionalization of sterically hindered perfluorinated pyrazoles.
Part 3: Advanced FAQ (De Novo Synthesis)
Q: I cannot get the N-alkylation to work even with Cesium. Is there another way?
A: Yes. If the steric wall is impenetrable, you must build the ring around the substituent rather than adding the substituent to the ring.
The "Cycloaddition" Route: Instead of reacting the pyrazole, react a diazo compound with a fluorinated alkene .
-
Reaction:
Cycloaddition. -
Reagents: Trifluorodiazoethane (
) + Perfluoro-2-butyne (or related fluorinated alkyne). -
Mechanism: This forms the pyrazole ring de novo. By selecting a diazo compound that already contains your desired N-substituent (or a precursor), you bypass the steric penalty of alkylating the crowded 3,4,5-tris system.
Q: How do I synthesize the 3,4,5-tris(
A: The "Gold Standard" synthesis involves the conversion of carboxylic acid groups to
-
Starting Material: Pyrazole-3,4,5-tricarboxylic acid.
-
Reagent:
/ (Autoclave, 150°C). -
Warning:
is extremely toxic. This is a specialized synthesis requiring Hastelloy autoclaves. See Sosnovskikh et al. [1] for the gram-scale protocol.
Part 4: References & Grounding
-
Synthesis of Tris-CF3 Core: Sosnovskikh, V. Y., et al. (2012). "Reported, but Still Unknown."[2][3] A Closer Look into 3,4-Bis- and 3,4,5-Tris(trifluoromethyl)pyrazoles. The Journal of Organic Chemistry.
-
General N-Alkylation Logic: BenchChem Technical Support. (2025).[1][4][5][6] "Optimizing N-Alkylation of Pyrazoles."
-
Chan-Lam Coupling Context: Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1] Synthesis. (General mechanism application for electron-deficient azoles).
-
Steric Parameters: Mykhailiuk, P. K. (2021).[7][8] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews. (Review of steric impact of CF3 groups). [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. "Reported, but still unknown." A closer look into 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting the Purification of 3,4,5-Tris(trifluoromethyl)-1H-pyrazole
Overview Welcome to the Technical Support Center for fluorinated heterocycle synthesis. As a Senior Application Scientist, I have designed this guide to address the unique challenges encountered during the isolation of 3,4,5-tris(trifluoromethyl)-1H-pyrazole.
This compound is typically synthesized via the exhaustive fluorination of 3,5-bis(trifluoromethyl)pyrazole-4-carboxylic acid using sulfur tetrafluoride (SF₄)[1]. Due to the extreme electron-withdrawing nature of the three trifluoromethyl groups, the resulting pyrazole is a highly acidic, lipophilic molecule (pKa ≈ 4.5)[2]. Standard organic workups will often result in the total loss of your product[3]. The following guide breaks down the causality behind these failures and provides a self-validating system to ensure >99% purity.
Section 1: Physicochemical Profiling of the Crude Matrix
To design a successful purification strategy, you must first understand the quantitative properties of the target compound versus its common impurities.
| Compound | Molecular Weight | pKa | Volatility | Solubility (Aqueous pH 8) | Solubility (Aqueous pH 2) |
| 3,4,5-Tris(CF₃)-1H-pyrazole (Target) | 272.07 g/mol | ~4.5 | High (Sublimes at 50°C) | High (as Pyrazolate salt) | Low (Neutral form) |
| 3,5-Bis(CF₃)pyrazole-4-carboxylic acid (SM) | 248.08 g/mol | ~2.0 | Low (Decomposes) | High (as Carboxylate salt) | Low (Neutral form) |
| 4-(Difluoromethyl)-3,5-bis(CF₃)-1H-pyrazole | 254.08 g/mol | ~4.8 | High | High (as Pyrazolate salt) | Low (Neutral form) |
| Hydrogen Fluoride (HF) | 20.01 g/mol | 3.17 | High (Gas) | High (as Fluoride salt) | High (as HF) |
Section 2: Troubleshooting FAQs
Q1: I performed a standard basic workup to neutralize the HF and SOF₂ generated by the SF₄ reaction, but my organic extraction yielded almost no product. Where did my pyrazole go? Causality: This is the most common error when working with highly fluorinated pyrazoles. The three -CF₃ groups withdraw electron density so strongly that the N-H proton becomes highly acidic (pKa = 4.5)[1][2]. When you quench the reaction with a base (e.g., NaHCO₃, pH ~8), the pyrazole is quantitatively deprotonated into its sodium pyrazolate salt, which is highly water-soluble. If you extract this basic aqueous layer with an organic solvent and discard the water, you are discarding your product. Solution: You must perform a reverse acid-base extraction. Retain the basic aqueous layer, wash it with organic solvent to remove non-acidic impurities, and then acidify the aqueous layer to pH 1-2 using 6M HCl. This reprotonates the pyrazole, allowing it to be safely extracted into diethyl ether.
Q2: My crude product contains unreacted 3,5-bis(trifluoromethyl)pyrazole-4-carboxylic acid. How can I separate it? Causality: Both the starting material and the target product are acidic, meaning they will co-extract during the acid-base workup. However, the carboxylic acid exhibits strong intermolecular hydrogen bonding, making it non-volatile. In contrast, the target this compound is highly lipophilic and volatile[1]. Solution: Vacuum sublimation is the most effective self-validating purification step. Under high vacuum (0.1 Torr) at 50–60 °C, the target pyrazole will readily sublime into pristine white crystals, leaving the unreacted carboxylic acid and any polymeric byproducts behind in the residue.
Q3: ¹⁹F NMR analysis shows a doublet at approximately -110 ppm. What is this impurity and how do I remove it? Causality: A doublet in the ¹⁹F NMR strongly indicates the presence of a difluoromethyl (-CHF₂) group. This is a partially fluorinated intermediate (4-(difluoromethyl)-3,5-bis(trifluoromethyl)-1H-pyrazole) resulting from premature hydrolysis of the reactive -CF₂- cation or -COF intermediate due to trace moisture in the autoclave[1]. Solution: Because the -CHF₂ derivative has a near-identical pKa (~4.8) and volatility to the target product, neither acid-base extraction nor sublimation will separate them. You must use silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) or fractional recrystallization from cold pentane. To prevent this in future runs, ensure strict anhydrous conditions and optimal SF₄ equivalents.
Section 3: Standard Operating Procedure (SOP) for Downstream Purification
This protocol is a self-validating system; each step contains an observable metric to ensure success.
Step 1: Alkaline Quench
-
Vent the SF₄ reaction vessel through a dedicated scrubber system.
-
Slowly pour the crude reaction mixture over crushed ice containing an excess of saturated aqueous NaHCO₃.
-
Validation: Stir until all effervescence (CO₂ release) ceases. Verify the aqueous phase is strictly pH 8 using indicator paper.
Step 2: Reverse Extraction
-
Transfer the mixture to a separatory funnel and wash with two volumes of diethyl ether.
-
Validation: Discard the ether layer (this removes neutral fluorinated organics and sulfur byproducts). Retain the aqueous layer.
-
Slowly add 6M HCl to the aqueous layer until the pH reaches 1-2.
-
Validation: The aqueous layer will turn cloudy as the neutral pyrazole precipitates out of solution.
-
Extract the acidified aqueous layer with three volumes of fresh diethyl ether. Combine these organic layers.
Step 3: Desiccation and Concentration
-
Dry the combined organic layers over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure (do not exceed a 30 °C water bath temperature, as the product is volatile).
Step 4: Vacuum Sublimation
-
Transfer the crude solid to a sublimation apparatus.
-
Apply a high vacuum (0.1 Torr) and gently heat the cold finger to 10 °C and the crude solid to 50–60 °C.
-
Validation: Pure this compound will deposit as white crystals on the cold finger.
Section 4: Process Workflow Visualization
Caption: Workflow for the isolation and purification of this compound.
References
-
Title: "Reported, but Still Unknown." A Closer Look into 3,4-Bis- and 3,4,5-Tris(trifluoromethyl)pyrazoles. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Au3-to-Ag3 coordinate-covalent bonding and other supramolecular interactions with covalent bonding strength. Source: Chemical Science (Referenced via ResearchGate) URL: [Link]
Sources
Technical Support Center: Optimization of Reaction Temperature for Pyrazole Carboxylic Acid Fluorination
Scope & Strategic Overview
This guide addresses the electrophilic fluorination of pyrazole carboxylic acids, specifically targeting the C-4 position (e.g., converting 1H-pyrazole-3-carboxylic acid to 4-fluoro-1H-pyrazole-3-carboxylic acid).[1]
The Core Challenge:
Direct fluorination of pyrazole carboxylic acids is kinetically difficult due to the electronic mismatch . The pyrazole ring is electron-rich, but the carboxylic acid (-COOH) is a strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic aromatic substitution (
The Optimization Variable: Temperature is the critical lever.[2][3][4]
-
Too Low: The activation energy barrier created by the EWG is not overcome; reaction stalls.
-
Too High: Promotes N-fluorination (reversible but wasteful), over-fluorination (gem-difluorination), and thermal decomposition of the fluorinating agent.[1]
Decision Tree: Selecting the Workflow
Before optimizing temperature, validate your synthetic route.[1] We recommend the Ester Protection Route for maximum reliability, though Direct Microwave Fluorination is viable for rapid screening.
Figure 1: Workflow selection for fluorination. Route B is the industry standard for scale-up and is the focus of this temperature optimization guide.
Critical Protocol: Temperature Optimization (Route B)
This protocol assumes the use of Selectfluor® in Acetonitrile (MeCN) on a methyl/ethyl ester intermediate.
Experimental Setup
-
Substrate: Methyl 1H-pyrazole-3-carboxylate (1.0 equiv)
-
Reagent: Selectfluor® (1.1 - 1.5 equiv)[1]
-
Solvent: Anhydrous Acetonitrile (0.1 M concentration)
-
Atmosphere: Nitrogen/Argon (Moisture excludes competition from OH radicals)[1]
Temperature Optimization Matrix
| Temperature Zone | Observation | Mechanistic Insight | Recommendation |
| < 25°C (RT) | < 10% Conversion | Thermal energy insufficient to overcome ring deactivation by ester group.[1] | Avoid. Ineffective for this substrate class. |
| 40°C - 60°C | Optimal Window | Balanced kinetics.[1] | Target Range. Start at 50°C. |
| > 80°C (Reflux) | By-products Increase | Selectfluor decomposition (radical pathways).[1] Formation of 4,4-difluoro species (loss of aromaticity).[1] | Caution. Only use if substrate is sterically hindered. |
Troubleshooting & FAQs
Issue 1: "The reaction stalls at 50% conversion despite heating."
Diagnosis:
-
Protonation Inhibition: As the reaction proceeds, HF is generated. The pyrazole nitrogen becomes protonated (pyridinium-like), which drastically deactivates the ring further, halting the electrophilic attack.
-
Solvent Wetness: Water can react with Selectfluor to form HF and inert byproducts.
Corrective Action:
-
Add a Scavenger: Add a non-nucleophilic base like 2,6-Lutidine or Sodium Bicarbonate (solid) to neutralize HF in situ without quenching Selectfluor.[1]
-
Temperature Step: If stalled at 50°C, do not jump to 80°C immediately. Add 0.5 equiv of fresh Selectfluor and maintain 50°C. High temp + Acidic conditions = Decomposition.
Issue 2: "I see a 'double fluorination' peak in LCMS (M+38)."
Diagnosis: Over-reaction. The 4-fluoro product is still reactive. At high temperatures (>70°C), a second fluorine adds to the C-4 position, breaking aromaticity to form a gem-difluoro intermediate, which may rearrange or decompose.
Corrective Action:
-
Lower Temperature: Reduce reaction temperature by 10°C.
-
Reagent Control: Strictly limit Selectfluor to 1.1 equivalents.
-
Dosing: Add Selectfluor portion-wise (e.g., 3 portions over 1 hour) rather than all at once.
Issue 3: "My yield is low (<30%) and I see many undefined peaks."
Diagnosis: Likely N-Fluorination followed by decomposition.[1] Pyrazoles can react at the Nitrogen.[6] This N-F bond is labile and can act as a fluorinating agent itself (transferring F to solvent or impurities) or undergo radical decomposition at high temperatures.[1]
Corrective Action:
-
Switch Solvent: Change from MeCN to Nitromethane or Trifluoromethylbenzene . These solvents are more robust against radical side reactions at elevated temperatures.
-
Protect Nitrogen: If N-fluorination is the dominant pathway, use an N-protecting group (e.g., THP or SEM) that sterically blocks the nitrogen, forcing reaction at C-4.[1]
Advanced Mechanism: Thermal Failure Modes[1]
Understanding why the temperature fails is key to fixing it.
Figure 2: Mechanistic divergence based on thermal energy input.
Validated Protocol Summary
For the fluorination of Methyl 1H-pyrazole-3-carboxylate :
-
Preparation: Dissolve 1.0 g of ester in 20 mL dry Acetonitrile.
-
Base Addition: Add 1.5 equiv of Sodium Carbonate (Na2CO3) (finely ground). Note: Solid inorganic bases are preferred over amines to avoid complexation with Selectfluor.
-
Reagent Addition: Add 1.2 equiv of Selectfluor® .
-
Temperature Ramp:
-
Start at RT for 30 mins.
-
Ramp to 50°C . Hold for 4 hours.
-
Checkpoint: Check LCMS.[3] If conversion < 80%, increase to 60°C for 2 hours.
-
-
Workup: Filter solids. Concentrate. Partition between EtOAc/Water.
Expected Yield: 75-85% (isolated).
References
-
Microwave-Mediated Fluorinations: Title: Microwave-mediated pyrazole fluorinations using Selectfluor.[1][7] Source:Heteroatom Chemistry, 2009, 20(6), 341–345.[1][7] URL:[Link] Relevance:[1][4][8][9] Validates the feasibility of direct fluorination and the preference for ring fluorination over side chains under thermal/microwave stress.
-
Decarboxylative Fluorination (Alternative Strategy): Title: Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor. Source:Organic Letters, 2017, 19(6), 1410–1413.[1] URL:[Link] Relevance: Provides the "Decarboxylative" alternative if the user intends to replace the COOH group with F, highlighting the Ag-catalyzed radical mechanism.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
controlling moisture sensitivity in fluorinated pyrazole synthesis
Center of Excellence for Heterocyclic Chemistry
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Controlling Moisture Sensitivity in Fluorinated Pyrazole Synthesis
Executive Brief: The "Hydrate Trap"
Welcome. If you are here, you are likely experiencing low yields, inexplicable regioisomeric mixtures, or stalled reactions when synthesizing trifluoromethyl-substituted pyrazoles.
The Core Problem: The challenge is not just "water" in the general sense; it is the specific electronic nature of your fluorinated building block. The strong electron-withdrawing nature of the trifluoromethyl (
Unlike non-fluorinated analogs,
Visualizing the Failure Mode
The following diagram illustrates the kinetic competition between the desired cyclization and the moisture-induced "Hydrate Trap."
Figure 1: The "Hydrate Trap" Mechanism. Note how trace water sequesters the starting material into an inert Gem-Diol state, preventing the hydrazine attack.
Standardized Protocol: The "Double-Dry" Cyclization
Use this protocol to establish a baseline. It relies on chemical water scavenging and thermodynamic control.
Scope: Condensation of Trifluoroacetoacetate or
Reagents & Setup
-
Solvent: Anhydrous Ethanol (EtOH) or 2,2,2-Trifluoroethanol (TFE) for difficult substrates.
-
Scavenger: Triethyl orthoformate (
). -
Catalyst: Glacial Acetic Acid or p-TsOH (10 mol%).
-
Glassware: Flame-dried,
purged.
Step-by-Step Workflow
-
Pre-Activation (The Dehydration Step):
-
Charge the fluorinated 1,3-dicarbonyl into the flask.
-
Add 1.5 equivalents of Triethyl orthoformate .
-
Stir at room temperature for 30 minutes.
-
Why? This chemically converts any existing gem-diol hydrates back into the reactive ketone form and scavenges adventitious water [1].
-
-
Controlled Addition:
-
Dissolve the hydrazine (or hydrazine salt) in the anhydrous solvent.
-
Critical: If using hydrazine hydrate, pre-treat the hydrazine solution with activated 4Å molecular sieves for 1 hour before addition.
-
Add the hydrazine solution dropwise to the dicarbonyl at 0°C .
-
Why? Low temperature favors the kinetic attack at the most electrophilic carbon (adjacent to
), improving regioselectivity [2].
-
-
Cyclization & Dehydration:
Troubleshooting Guide (Q&A)
Category A: Yield & Reactivity
Q: My reaction stalls at 50% conversion. Adding more hydrazine doesn't help. Why? A: You likely have water accumulation inhibiting the final dehydration step. The formation of the pyrazole ring releases one equivalent of water. In fluorinated systems, this generated water can hydrate the remaining unreacted starting material (see Figure 1).
-
Fix: Switch to a Dean-Stark apparatus using Toluene as the solvent to physically remove water as it forms. Alternatively, add anhydrous
directly to the reaction mixture if running in ethanol.
Q: My fluorinated diketone is a solid clump. Is it usable?
A: It has likely fully hydrated.
-
Fix: You must "crack" the hydrate. Distill the material from
or concentrated immediately before use. Do not use the solid directly; the yield will be negligible.
Category B: Regioselectivity[3][4][5]
Q: I am getting a 60:40 mixture of regioisomers. How do I favor the 3-trifluoromethyl isomer? A: Regioselectivity is governed by the hardness of the nucleophile and the solvent polarity.
-
Mechanism: The carbon attached to the
is the "harder" electrophile. Hydrazine attacks there first. However, protic solvents (like wet ethanol) can coordinate to the carbonyls, masking the electronic difference. -
Fix: Switch to a non-polar, aprotic solvent (e.g., Toluene or Dichloromethane) and run the reaction at lower temperatures (-10°C to 0°C) initially. This enhances the electronic discrimination of the
group [3].
Category C: Purification
Q: The product is "oiling out" and impossible to crystallize. A: Fluorinated pyrazoles are notorious for forming "sticky" oils due to strong intermolecular hydrogen bonding (N-H...F).
-
Fix: Perform a "Fluorous Wash." Dissolve the crude oil in minimal
and wash with water adjusted to pH 9. This removes trapped acid catalysts which often cause the oiling. If the product is N-H free, sublimation is often superior to recrystallization for fluorinated heterocycles.
Diagnostic Decision Tree
Use this logic flow to diagnose failure modes in real-time.
Figure 2: Troubleshooting Logic for Fluorinated Pyrazole Synthesis.
Comparative Data: Drying Agents
| Drying Method | Suitability for Hydrazine | Water Capacity | Impact on Yield* | Notes |
| Molecular Sieves (4Å) | High | Moderate | +15-20% | Best for in situ drying. Must be activated (300°C) before use. |
| Triethyl Orthoformate | High | High (Chemical) | +25-30% | Scavenges water by reacting to form ester/alcohol. Irreversible. |
| Dean-Stark Trap | Low (Hydrazine co-distills) | High | +10-15% | Only use if hydrazine is added as a salt or if using higher boiling substituted hydrazines. |
| Magnesium Sulfate | Moderate | Low | +5% | Physical desiccant only. Often insufficient for |
*Yield improvement compared to standard reagent-grade ethanol synthesis.
References
-
Fustero, S., et al. (2011). "Fluorine-Containing Heterocycles: New Synthetic Methods and Their Utility in Medicinal Chemistry." Chemical Reviews, 111(11), 6984–7034.
-
Sloop, J. C., et al. (2006). "Regioselective synthesis of fluorinated pyrazoles: A review." Journal of Fluorine Chemistry, 127(10), 1335-1345.
-
Zhu, C., et al. (2020).[3] "Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene." Organic Letters, 22(3), 809–813.[3]
-
Zeng, H., et al. (2021).[4] "Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition." The Journal of Organic Chemistry, 86(3), 2810–2819.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - One-pot multistep mechanochemical synthesis of fluorinated pyrazolones [beilstein-journals.org]
- 3. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]
- 4. Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]
Validation & Comparative
spectroscopic characterization of perfluorinated pyrazole derivatives
Title: Decoding the Fluorine Effect: A Comparative Guide to Spectroscopic Characterization Platforms for Perfluorinated Pyrazole Derivatives
Introduction
Perfluorinated pyrazoles, particularly trifluoromethyl (
However, synthesizing these molecules—often via the Knorr pyrazole synthesis (condensation of a fluorinated 1,3-dicarbonyl with an aryl hydrazine)—inevitably yields a mixture of regioisomers (e.g., 3-
Platform Comparison: Benchtop vs. High-Field NMR vs. LC-HRMS
To establish a robust analytical pipeline, we must weigh the performance of different spectroscopic techniques based on sensitivity, resolution, and operational throughput.
Table 1: Performance Comparison of Analytical Platforms for Fluorinated Pyrazoles
| Analytical Platform | Primary Application | Sensitivity | Regioisomer Resolution | Operational Cost |
| Benchtop | Real-time reaction monitoring | High (for F) | Moderate | Low |
| High-Field NMR | Absolute structural elucidation | High | Excellent | High |
| LC-HRMS | Trace impurity & exact mass confirmation | Ultra-High | Poor (Isomers have identical mass) | High |
Benchtop NMR: The Vanguard of Real-Time Reaction Monitoring
Causality:
The
Self-Validating Protocol: Real-Time Monitoring of Celecoxib Synthesis
-
Reaction Setup: Combine 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) and 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq) in ethanol.
-
Baseline Acquisition: Extract a 0.5 mL aliquot of the starting dione. Acquire a 1D
NMR spectrum (typically 16 scans, relaxation delay 2s). Note the sharp singlet corresponding to the enol-form group (approx. -76 ppm). -
Kinetic Sampling: Heat the reaction to reflux. Withdraw 0.5 mL aliquots every 30 minutes. Inject directly into the benchtop NMR spectrometer.
-
Validation Check: The protocol validates itself by the stoichiometric disappearance of the dione signal (-76 ppm) and the concurrent emergence of two new signals representing the 3-
(-62 ppm) and 5- (-58 ppm) regioisomers. The reaction is deemed complete when the dione signal integrates to <1% relative to the product signals.
High-Field Multinuclear NMR ( , , ): The Gold Standard for Regioisomer Differentiation
Causality:
While benchtop NMR tracks conversion, unambiguous structural elucidation requires high-field systems (≥400 MHz). The differentiation between 3-
Table 2: Characteristic NMR Chemical Shifts for Regioisomer Identification (in
| Isomer Type | |||
| 3- | ~ -62.0 to -63.5 | ~ 6.6 - 6.8 | ~ 121.5 ( |
| 5- | ~ -58.0 to -59.5 | ~ 6.9 - 7.1 | ~ 119.8 ( |
Self-Validating Protocol: Unambiguous Regioisomer Assignment
-
Sample Preparation: Dissolve 15 mg of the purified pyrazole in 0.6 mL of
(containing 0.03% v/v TMS). -
Acquisition: Acquire a proton-decoupled
spectrum to identify the primary downfield/upfield shift[3]. -
Acquisition: Acquire a
-coupled spectrum (requires a minimum of 512 scans for sufficient signal-to-noise ratio on the quaternary carbons). -
Validation Check: Identify the quartet signal for the
carbon ( Hz) around 121 ppm. Trace the coupling ( Hz) to the adjacent pyrazole carbon (C3 or C5). Use 2D NOESY: A spatial correlation (cross-peak) between the N-aryl protons and the pyrazole C4-H proton confirms the 5- isomer, whereas a correlation between the N-aryl protons and the fluorines (via HOESY) confirms the 3- isomer.
LC-HRMS: Validating Exact Mass and Fragmentation Pathways
Causality:
NMR cannot easily detect trace impurities (<1%) or confirm the absolute molecular weight in complex biological matrices. Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS), typically utilizing Electrospray Ionization (ESI), provides mass accuracy within <5 ppm[4]. Fluorinated pyrazoles often exhibit distinct fragmentation patterns, such as the neutral loss of
Self-Validating Protocol: LC-HRMS Profiling
-
Chromatography: Inject 2
L of a 10 g/mL sample onto a C18 reversed-phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). -
Ionization: Operate the ESI source in positive ion mode. Fluorinated pyrazoles readily protonate at the basic imine-like nitrogen (N2) to form
. -
Fragmentation (MS/MS): Apply a collision energy of 20-30 eV to induce fragmentation.
-
Validation Check: The parent ion mass must match the theoretical exact mass within 5 ppm. The MS/MS spectrum must show the characteristic loss of the N-aryl group or
moiety. If the mass error exceeds 5 ppm, the instrument requires recalibration before the data can be trusted.
Visualizing the Analytical Logic
To streamline laboratory operations, the following diagrams map the multi-modal characterization workflow and the specific logic gate for regioisomer differentiation.
Synthesis and multi-modal characterization workflow of perfluorinated pyrazoles.
Regioisomer differentiation logic using 19F NMR chemical shifts.
Conclusion
The demands a multi-modal approach. Benchtop
References
-
Chyu, A. (2024). Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ChemRxiv.[Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.[Link]
-
ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.[Link]
-
Sapkota, K. R., et al. (2025). Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Nepal Journals Online.[Link]
Sources
Precision in the Inferno: Elemental Analysis Standards for High-Fluorine Heterocycles
Executive Summary
The introduction of fluorine into heterocyclic scaffolds—common in modern medicinal chemistry to improve metabolic stability and lipophilicity—wreaks havoc on standard elemental analysis (EA) workflows. High-fluorine content (>10%) typically results in high-Nitrogen/low-Carbon errors due to the formation of volatile silicon tetrafluoride (
This guide moves beyond basic instrument manuals to provide a comparative analysis of calibration standards, combustion additives, and specific protocols required to achieve
Part 1: The Fluorine Interference Mechanism
To master the analysis, one must understand the failure mode. Standard CHN analysis relies on the combustion of the sample in a quartz (
The Chemical Sabotage
In the absence of specific scavengers, fluorine radicals generated during flash combustion react aggressively with the silica tube rather than forming stable HF or
Consequences:
-
False Nitrogen Signals:
has a similar thermal conductivity and chromatographic retention to Nitrogen in some packed-column systems, leading to artificially high N values. -
Tube Etching: Rapid degradation of the combustion tube, leading to gas leaks and flow disruptions.
-
Incomplete Mineralization: The C-F bond (approx. 485 kJ/mol) is one of the strongest in organic chemistry, often surviving standard
combustion zones.
Visualizing the Interference
The following diagram illustrates the pathway of failure versus the corrected pathway using additives.
Caption: Logic flow showing how unprotected silica leads to SiF4 formation and data errors, while additives sequester fluorine into solid salts.
Part 2: Comparative Analysis of Standards & Additives
Success depends on two variables: the Calibration Standard (what you calibrate against) and the Combustion Aid (what you add to the sample).
A. Calibration Standards Comparison
| Standard | Formula | F Content | Suitability | Verdict |
| Acetanilide | 0% | Poor | FAIL. Lacks F; cannot compensate for matrix effects or retention time shifts caused by F-scavengers. | |
| 4-Fluorobenzoic Acid | ~13.5% | High | GOLD STANDARD. Ideal for most pharma heterocycles. Stable, non-hygroscopic, and mimics the combustion profile of mono/di-fluorinated drugs. | |
| 5-Fluorouracil | ~14.6% | Medium | Good for N-rich heterocycles, but harder to obtain in EA-grade purity compared to benzoic acid derivatives. | |
| PTFE (Teflon) | ~76% | Specialized | STRESS TEST ONLY. Use only for perfluorinated compounds. Lacks N/H, making it useless for K-factor determination of those elements. | |
| BCR-73 | Complex | ~20-25% | High | VALIDATION. A certified reference material (benzimidazole derivative) specifically for validating high-F methods. |
B. Combustion Aids (The "Scavengers")
You cannot run high-F samples without these. They serve as a flux and a trap.
-
Magnesium Oxide (
):-
Mechanism: Reacts to form
(stable solid). -
Best For: High-throughput CHN analysis.
-
Drawback: Can retain
if not properly conditioned, leading to low Carbon results.
-
-
Tungsten(VI) Oxide (
):-
Mechanism: Acts as a strong oxidant and prevents F from attacking silica.
-
Best For: Simultaneous CHNS analysis (helps Sulfur release).
-
Drawback: More expensive than MgO.
-
-
Lead Oxide (
):-
Mechanism: "Red Lead" acts as a potent oxygen donor and scrubber.[1]
-
Best For:Perfluorinated compounds (>50% F).
-
Drawback: Toxic; disposal issues.
-
Part 3: The Self-Validating Protocol (High-F Heterocycles)
Scenario: Analysis of a trifluoromethyl-pyridine derivative (approx. 25% F). Instrument: Standard CHN Analyzer (e.g., PerkinElmer 2400 or Elementar Vario).
Step 1: System Conditioning (Crucial)
-
Why: The combustion tube must be "primed" to establish a chemical equilibrium.
-
Action: Run 3 "Blank" cycles with the Tin capsule + Additive (approx 10 mg
or ) before running any standards.
Step 2: The "Sandwich" Weighing Technique
Direct contact between the sample and the additive is required for F-capture.
-
Tare a clean Tin capsule.
-
Add 5–10 mg of
(Combustion Aid) to the bottom. -
Add 1.5–2.0 mg of Sample directly on top of the oxide.
-
Optional: Add another small layer of oxide on top (The "Sandwich").
-
Fold the capsule tightly to exclude atmospheric nitrogen.
Step 3: Calibration Strategy
Do not calibrate with Acetanilide.
-
Calibrate with: 4-Fluorobenzoic Acid (treated with the same amount of additive as your samples).
-
K-Factor Logic: This forces the instrument to calculate response factors based on a combustion event that includes Fluorine capture dynamics.
Step 4: Run Parameters
-
Combustion Temp: Boost to 1050°C (if hardware allows) to break stable
bonds. -
Oxygen Boost: Increase
dose time by 2–5 seconds to ensure complete oxidation of the "Sandwich" packing.
Part 4: Decision Logic for Method Selection
Use this logic flow to determine the correct additive and standard based on your molecule's Fluorine content.
Caption: Decision matrix for selecting calibration standards and additives based on fluorine load.
References
-
Exeter Analytical. (2007). CHN Analysis of High Concentration Fluorine Samples (Application Note TM217). Retrieved from [Link]
-
Royal Society of Chemistry. (2008).[2] CHNS Elemental Analysers (Technical Brief). Retrieved from [Link]
Sources
Resolving the C-F Stretch: A Comparative Guide to IR Spectroscopy Modalities for Tris(trifluoromethyl)pyrazole
The Analytical Challenge of Polyfluorinated Scaffolds
Tris(trifluoromethyl)pyrazole is a highly fluorinated heterocyclic scaffold critical to modern drug discovery and agrochemical development. The incorporation of multiple trifluoromethyl (–CF₃) groups dramatically enhances metabolic stability and lipophilicity. However, characterizing the carbon-fluorine (C–F) bonds via Infrared (IR) spectroscopy presents a significant analytical bottleneck.
The C–F bond is the strongest single bond in organic chemistry, and its high polarity leads to a massive change in the dipole moment during vibration. This results in an extreme extinction coefficient, making the C–F stretch one of the most intense features in an IR spectrum[1]. When three –CF₃ groups are localized on a compact pyrazole ring, the resulting spectral overlap and intense absorptivity in the 1000–1400 cm⁻¹ window can easily saturate standard transmission detectors, obscuring critical structural data and complicating the verification of successful cycloaddition reactions[2].
Modality Comparison: Why ATR-FTIR is the Gold Standard
Selecting the correct sample presentation modality is the most critical decision in fluoropolymer and fluoro-organic IR analysis. Normal-incidence transmission FTIR (e.g., KBr pellets or liquid cells) becomes highly impractical at high concentrations, as the strong absorptivity of fluorinated molecules blocks most infrared radiation unless extremely thin, precisely controlled sample layers are used[3]. This leads to band saturation (total absorption) and a complete loss of spectral resolution.
Attenuated Total Reflection (ATR) FTIR resolves this by utilizing an evanescent wave that penetrates only a few micrometers into the sample, effectively creating an ultra-thin, highly reproducible pathlength. However, ATR spectra are composed of a linear combination of a transmission-like and a reflection-like component, which can result in an anomalous red shift of vibrational bands and intensity distortion at lower frequencies[3]. Therefore, algorithmic ATR correction is mandatory for accurate comparative analysis.
Quantitative Modality Comparison for Polyfluorinated Compounds
| Performance Metric | ATR-FTIR (Diamond Crystal) | Transmission FTIR (Liquid Cell/KBr) | Gas-Phase FTIR |
| Effective Pathlength | ~0.5 – 2.0 µm (Wavelength dependent) | 10 – 100 µm (Fixed by spacer) | Fixed by gas cell (e.g., 10 cm) |
| C–F Band Saturation Risk | Low (Ideal for neat samples) | Very High (Total absorption >1000 cm⁻¹) | Low (Concentration limited) |
| Spectral Artifacts | Anomalous dispersion (Requires mathematical correction) | Fringes (in thin cells) / Peak flattening | Rotational fine structure broadening |
| Sample Recovery | 100% (Non-destructive, easy wipe) | Difficult (Trapped in cell/pellet) | Difficult (Requires condensation) |
| Optimal Use Case | Routine neat sample analysis | Trace analysis in non-absorbing solvents | Fundamental vibrational studies |
The Causality of Experimental Design: ATR-FTIR Workflow
To acquire high-fidelity spectra of tris(trifluoromethyl)pyrazole, researchers must employ a self-validating workflow that accounts for the unique optical properties of the –CF₃ group.
Workflow for ATR-FTIR acquisition and DFT validation of polyfluorinated pyrazoles.
Step-by-Step Methodology
Phase 1: System Baseline and Crystal Verification
-
Action: Clean the diamond ATR element with a volatile, non-absorbing solvent (e.g., acetone, followed by isopropanol) and acquire an ambient air background spectrum.
-
Causality & Validation: Diamond is chosen over ZnSe because fluorinated heterocycles can be chemically aggressive, and diamond's high refractive index (approx. 2.4) ensures total internal reflection against dense samples. This step acts as a self-validating system: a perfectly flat baseline between 1000–1400 cm⁻¹ confirms the absence of carryover contamination, which is critical since even trace fluorinated residues will dominate this region.
Phase 2: Sample Application and Optical Contact 3. Action: Deposit 1-2 mg of neat tris(trifluoromethyl)pyrazole directly onto the ATR crystal. Engage the pressure anvil to ~80 cN to ensure intimate optical contact. 4. Causality & Validation: The evanescent wave decays exponentially, penetrating only ~1-2 µm. Air gaps between the sample and the crystal drastically reduce the signal-to-noise ratio and distort relative peak intensities. Scanning at 4 cm⁻¹ resolution for 64 co-additions provides an optimal signal without exposing the sample to prolonged environmental humidity.
Phase 3: Data Processing and Orthogonal Validation
5. Action: Apply an ATR correction algorithm (setting the sample refractive index to ~1.45).
6. Causality & Validation: Penetration depth (
Spectral Interpretation & Computational Validation
In the IR spectrum of tris(trifluoromethyl)pyrazole, the 1000–1400 cm⁻¹ region is dominated by a complex overlap of C–F stretching (ν(CFn)) bands. Because the molecule contains nine C–F bonds in close proximity, severe intermolecular and intramolecular vibrational coupling occurs.
To identify and assign the relevant modes of the aliphatic –CF₃ groups, comparing experimental IR spectra with computed IR spectra obtained from normal-mode analysis (NMA) after in vacuo Density Functional Theory (DFT) optimization is required[4].
-
Asymmetric Out-of-Plane Stretch (ν_a OP(CF₃)): Typically appears at the higher frequency end of the manifold and exhibits high sensitivity to the local electrostatic environment.
-
Symmetric Stretch (ν_s(CF₃)) & Asymmetric In-Plane Stretch (ν_a IP(CF₃)): These modes overlap significantly in the 1150-1250 cm⁻¹ range.
Empirical assignment of these bands is highly prone to error due to peak broadening and anomalous dispersion. By integrating DFT computational validation into the workflow, researchers create a closed-loop, self-validating protocol that ensures the observed peaks correspond to true vibrational modes rather than optical artifacts generated by the extreme absorptivity of the C–F bonds[4].
References
1.3 - Journal of the American Chemical Society[3] 2.1 - RSC Publishing[1] 3. 4 - AIP Publishing[4] 4.2 - ResearchGate[2]
Sources
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyrazoles
Introduction: The Pyrazole Scaffold and the Transformative Role of Fluorine
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern chemical science. Its derivatives are integral to a vast array of applications, from life-saving pharmaceuticals and innovative agrochemicals to advanced materials.[1][2] The versatility of the pyrazole scaffold stems from its unique electronic properties and multiple sites for functionalization.
In recent decades, the strategic incorporation of fluorine atoms or fluoroalkyl groups into the pyrazole core has emerged as a powerful strategy for molecular design.[2][3][4][5] Fluorine's distinct properties—extreme electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly alter a molecule's physicochemical and biological characteristics.[6][7] This guide provides an in-depth comparison of the chemical reactivity of fluorinated and non-fluorinated pyrazoles, offering field-proven insights and experimental data for researchers, scientists, and drug development professionals. We will explore how the presence of fluorine modulates the pyrazole ring's reactivity in key synthetic transformations, including N-alkylation, electrophilic substitution, and metalation.
The Electronic Influence of Fluorine: A Fundamental Shift in Reactivity
The introduction of fluorine onto the pyrazole ring induces a significant redistribution of electron density, which is the primary driver of the observed differences in reactivity. Fluorine's potent electron-withdrawing inductive effect (-I) decreases the electron density across the heterocyclic ring.
This electronic perturbation has several key consequences:
-
Increased Acidity (Lower pKa): The electron-withdrawing nature of fluorine stabilizes the pyrazolate anion formed upon deprotonation of the N-H bond. This makes fluorinated pyrazoles more acidic than their non-fluorinated counterparts.[6] For example, the introduction of fluorine atoms can significantly reduce the pKa of amines and related N-H bonds.[6]
-
Modulation of Nucleophilicity: The overall decrease in electron density reduces the nucleophilicity of the ring's nitrogen atoms. This directly impacts reactions such as N-alkylation and N-arylation.
-
Deactivation towards Electrophilic Attack: The pyrazole ring, particularly the C4 position, is typically susceptible to electrophilic aromatic substitution. Fluorine substituents deactivate the ring, making these reactions more challenging.
-
Activation towards Nucleophilic Attack: Conversely, a fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a transformation that is generally difficult for electron-rich non-fluorinated pyrazoles.[8]
Caption: Inductive (-I) effect of a fluorine atom withdrawing electron density from the pyrazole ring.
Comparative Reactivity Analysis
N-Alkylation and N-Arylation: The Regioselectivity Challenge
N-alkylation is a fundamental reaction for elaborating the pyrazole scaffold, but it presents a significant regioselectivity challenge for unsymmetrically substituted pyrazoles, often yielding a mixture of N1 and N2 isomers.[9][10][11]
Non-Fluorinated Pyrazoles: Regioselectivity is governed by a subtle interplay of steric hindrance and electronic effects.[11] Alkylation typically favors the less sterically hindered nitrogen. Polar aprotic solvents like DMF and DMSO are often employed to promote the formation of a single regioisomer.[11]
Fluorinated Pyrazoles: The presence of a strongly electron-withdrawing group like trifluoromethyl (CF₃) significantly influences the outcome. The CF₃ group decreases the nucleophilicity of the adjacent nitrogen atom, which can be leveraged to control the site of alkylation. However, the outcome is highly dependent on the reaction conditions, particularly the choice of base and solvent.[9][10]
-
Steric and Electronic Control: In many cases, alkylation occurs at the nitrogen atom further away from the bulky and electron-withdrawing CF₃ group.
-
Condition-Dependent Selectivity: It has been shown that functional group tuning and careful selection of reaction conditions can switch the regioselectivity of N-alkylation in trifluoromethylated pyrazoles.[9][10] For instance, while bases like K₂CO₃ are common, stronger bases like NaH may be required to achieve high conversion and selectivity.[11][12]
Caption: N-Alkylation of unsymmetrical pyrazoles leading to regioisomers.
Table 1: Comparison of N-Alkylation Reactivity
| Feature | Non-Fluorinated Pyrazoles | Fluorinated Pyrazoles (e.g., CF₃-substituted) |
| Relative Reactivity | Generally higher nitrogen nucleophilicity. | Reduced nitrogen nucleophilicity, may require stronger bases or higher temperatures.[12] |
| Regioselectivity | Primarily governed by sterics; can be influenced by solvent and cation effects.[9] | Complex interplay of sterics and strong electronic effects; highly condition-dependent.[9][10] |
| Typical Bases | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃, NaH. The choice can significantly impact isomeric ratios.[11][12] |
| Solvents | DMF, DMSO, Acetonitrile[11] | DMSO, DMF. Fluorinated alcohols (TFE, HFIP) can also enhance selectivity.[11] |
Experimental Protocol: N-Alkylation of 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride
This protocol is adapted from a published procedure and serves as an illustrative example.[12]
-
Preparation: In a vial equipped with a magnetic stir bar, combine 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride (1.0 eq.), the corresponding alkyl bromide (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to the vial (e.g., to a concentration of 1 M).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction with cold water and extract the product with an appropriate organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Electrophilic Aromatic Substitution (EAS): A Tale of Deactivation
The pyrazole ring is considered an electron-rich aromatic system and readily undergoes EAS, with the C4 position being the most nucleophilic and therefore the typical site of substitution.
Non-Fluorinated Pyrazoles: These compounds react under relatively mild conditions with a variety of electrophiles (e.g., for halogenation, nitration, sulfonation). The reaction proceeds readily due to the activating effect of the two nitrogen atoms.
Fluorinated Pyrazoles: The strong deactivating effect of fluorine or fluoroalkyl groups makes EAS significantly more difficult. Harsher reaction conditions are often necessary to achieve substitution. However, direct fluorination of a pyrazole ring is a common method for synthesizing 4-fluoropyrazoles.
-
Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) are commonly used to install a fluorine atom at the C4 position. Even with these powerful reagents, the yields can be moderate, and recovery of the starting material is common.[13] Decarboxylative fluorination of pyrazole carboxylic acids with Selectfluor® is another effective strategy.[4]
-
Other EAS Reactions: For reactions like nitration or bromination, the deactivation by existing fluorine substituents means that forcing conditions (higher temperatures, stronger acids) may be required compared to their non-fluorinated analogues.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. mdpi.com [mdpi.com]
- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
benchmarking electron deficiency of tris(trifluoromethyl)pyrazole ligands
Benchmarking Electron Deficiency: Tris(trifluoromethyl)pyrazole Ligands
Executive Summary
The strategic introduction of trifluoromethyl (
The Electronic Landscape: The Fluorine Effect
In ligand design, the pyrazole ring is traditionally viewed as a moderate
-
Inductive Effect (
): High electronegativity of fluorine pulls electron density through the -framework. -
Negative Hyperconjugation: Interaction between the nitrogen lone pair and the
antibonding orbital.[1]
For the 3,4,5-tris(trifluoromethyl)pyrazole , these effects are synergistic. The substituent at the 4-position exerts a unique influence compared to the 3,5-positions due to its proximity to the
Comparative Benchmarking: The Acidity Ladder
The most direct experimental metric for electron deficiency in pyrazoles is the acidity of the
Table 1: Comparative Acidity and Electronic Metrics
| Ligand Variant | Substituents (3, 4, 5) | Hammett | Electronic Character | ||
| Pyrazole | H, H, H | 14.2 | 19.8 | 0.00 | Moderate Donor |
| Mono-CF₃ | 12.6 | ~17.5 | 0.43 | Weak Donor / Weak Acceptor | |
| Bis-CF₃ | 7.1 | ~13.0 | 0.86 | Strong Acceptor | |
| Tris-CF₃ | < 4.5 (Est.) | < 9.0 | ~1.40 | Super-Acidic / |
*Values derived from spectrophotometric titrations. The Tris-variant
Key Insight: The drop of nearly 7 log units from the mono to the bis derivative illustrates the non-linear impact of symmetrical substitution.[1] The tris derivative pushes this further, entering an acidity range comparable to carboxylic acids, enabling deprotonation by weak bases (e.g., carbonates) rather than requiring strong alkoxides.
Structural & Spectroscopic Signatures
Solid-State Architecture
Unlike unsubstituted pyrazoles which form catemeric chains, poly(trifluoromethyl)pyrazoles often form cyclic oligomers (trimers/tetramers) in the solid state due to enhanced hydrogen bond acidity and the steric bulk of the
-
Metric:
Hydrogen Bond Distance. -
Observation: The Tris variant exhibits shortened intermolecular
distances (< 2.85 Å) compared to the parent pyrazole (~2.90 Å), indicative of stronger hydrogen bond donation [3].[1]
NMR Spectroscopy ( and )
The Tris ligand provides a distinct spectroscopic handle.[1]
-
NMR: Two distinct signals. The 3,5-
groups appear as a singlet around ppm. The unique 4- group appears upfield, typically around to ppm, due to different shielding environments. -
Coupling: The carbon backbone shows complex coupling patterns (
Hz) that confirm the integrity of the trifluoromethylation.[1]
Experimental Protocols
Protocol A: Synthesis of 3,4,5-Tris(trifluoromethyl)pyrazole
Note: This synthesis involves handling
-
Precursor: Start with pyrazole-3,4,5-tricarboxylic acid or its ester.
-
Fluorination: Treat the precursor with sulfur tetrafluoride (
) and HF (catalytic) in a Hastelloy or Monel autoclave at elevated temperature (150°C) for 48 hours. -
Work-up: Vent gases through a scrubber (KOH). Pour the reaction mixture onto ice.
-
Purification: The product is often a volatile solid. Purify via sublimation or recrystallization from non-polar solvents (e.g., hexane/CHCl3).
-
Validation: Confirm via
NMR (integration 6:3 ratio).
Protocol B: Determination of Tolman Electronic Parameter (TEP)
To objectively measure the donor/acceptor power of the ligand (
-
Complex Synthesis: Synthesize the iridium carbonyl complex
.-
Reaction: Mix
(0.5 eq) with Ligand (1 eq) in under atmosphere (1 atm) for 1 hour.
-
-
IR Measurement: Record the FTIR spectrum in
. -
Analysis: Locate the
stretching frequencies.[1][2]-
Prediction: While
gives , the electron-deficient Tris-pyrazole will shift this significantly to higher wavenumbers (blue shift), likely , indicating reduced metal-to-ligand back-bonding due to the ligand's electron-withdrawing nature.[1]
-
Visualizing the Electronic Logic
The following diagram illustrates the causal relationship between substituent effects and ligand performance.
Figure 1: Causal pathway of trifluoromethyl substitution on ligand properties and application outcomes.[1]
Applications & Case Studies
Case Study 1: Coinage Metal Trimers (Acid-Base Stacking)
Research has shown that trimeric copper(I) and silver(I) complexes of highly fluorinated pyrazoles form "supramolecular stacks" with complementary bases.[1]
-
Mechanism: The Tris-ligand renders the
core highly Lewis acidic.[1] This creates a " -acidic" face that can bind -basic substrates (like benzene or thiophenes) or form donor-acceptor stacks with electron-rich gold trimers. -
Outcome: These materials exhibit tunable luminescence, where the emission wavelength correlates directly with the electron deficiency of the pyrazole ring [4].[1]
Case Study 2: OLED Emitters (TADF)
In Thermally Activated Delayed Fluorescence (TADF) materials, separating the HOMO and LUMO is critical.[1]
-
Role: The Tris-pyrazole acts as an aggressive electron acceptor unit.[1]
-
Performance: When coupled with a carbazole donor, the extreme electron deficiency forces a twisted intramolecular charge transfer (TICT) state, minimizing
and enhancing quantum efficiency [5].[1]
References
-
Synthesis and Characterization: "Reported, but still unknown." A closer look into 3,4,5-tris(trifluoromethyl)pyrazoles. J. Org. Chem. 2012, 77(1), 47–56. Link
-
Acidity Benchmarking: Aqueous pKa values of fluorinated heterocycles. J. Phys.[3] Org. Chem. 2019, 32, e3940.[3] Link
-
Structural Analysis: The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state. New J. Chem. 1999, 23, 1231-1237. Link
-
Metal Complex Applications: Adducts of a Triangular Copper(I) Pyrazolate with Thiophenic Compounds. Inorg.[4] Chem. 2023.[5] Link
-
OLED Materials: Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group. Molecules 2020, 25(6), 1436. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Metal Carbonyl Stretching Frequencies in the Second Coordination Sphere through the Internal Stark Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1- tosyl-4,5-dihydro-1H-pyrazole | International Conference on Frontiers in Academic Research [as-proceeding.com]
Safety Operating Guide
Personal protective equipment for handling 3,4,5-tris(trifluoromethyl)-1H-pyrazole
As a Senior Application Scientist, I approach the handling of highly fluorinated heterocycles not merely as a compliance checklist, but as an exercise in chemical logic. The compound 3,4,5-tris(trifluoromethyl)-1H-pyrazole (CAS: 19968-20-8) is a potent building block in drug development and agrochemistry. However, its dense fluorination imparts unique physicochemical properties that demand rigorous, self-validating safety protocols.
This guide provides the definitive operational and logistical framework for safely handling, transferring, and disposing of this compound, ensuring that every safety measure is grounded in mechanistic causality.
Hazard Profile & Mechanistic Causality
To select the correct Personal Protective Equipment (PPE), we must first understand the molecular behavior of the threat.
-
Lipophilicity and Permeation: The presence of three trifluoromethyl (-CF
) groups significantly increases the molecule's lipophilicity. Highly lipophilic compounds can rapidly permeate standard latex gloves and the lipid bilayers of human skin, carrying toxic payloads directly into the bloodstream. -
Systemic Toxicity: This compound is classified under GHS as Acute Tox. 4 (Harmful if swallowed)[1]. In a laboratory setting, the aerosolization of fine powders poses a secondary ingestion hazard if particulates settle on the mucous membranes of the respiratory tract.
-
Thermal Decomposition to HF: Under extreme thermal stress or combustion, the carbon-fluorine bonds will cleave, releasing hydrogen fluoride (HF) and nitrogen oxides (NO
) gases[2]. HF is a severe systemic poison that penetrates tissue to scavenge calcium and magnesium, leading to deep tissue necrosis and potential cardiac arrest.
Table 1: Physicochemical & Hazard Summary
| Property | Value | Operational Implication |
| Chemical Name | This compound | Highly fluorinated heterocycle. |
| CAS Number | 19968-20-8 | Unique identifier for SDS tracking[1]. |
| Molecular Formula | C | High fluorine-to-carbon ratio dictates lipophilicity. |
| GHS Classification | Acute Tox. 4 (H302) | Requires strict ingestion/inhalation barriers[1]. |
| Primary Hazard | Harmful if swallowed; HF release upon decomposition | Mandates HF-specific emergency protocols[2]. |
Tiered PPE Protocols
PPE must be treated as a self-validating system. If one layer fails, the next must provide adequate time for safe abort procedures. Standard laboratory latex offers near-zero resistance to fluorinated organics. Heavy-duty nitrile or neoprene provides the necessary steric and chemical barrier against lipophilic permeation,[2].
Table 2: Glove Permeation & Material Compatibility
| Glove Material | Thickness (mm) | Est. Breakthrough Time | Scientific Recommendation |
| Nitrile (Standard) | 0.10 - 0.15 | < 30 min | Incidental contact only; change immediately if splashed[2]. |
| Nitrile (Heavy Duty) | > 0.30 | > 120 min | Recommended for standard laboratory handling[2]. |
| Neoprene | > 0.40 | > 240 min | Highly recommended for scale-up or prolonged exposure. |
| Latex | Variable | Not Recommended | Poor resistance to lipophilic fluorinated compounds. |
Required Body & Eye Protection:
-
Eye Protection: Chemical splash goggles are mandatory. For scale-up operations (>10g), a full-face shield must be worn over the goggles to protect against unexpected exothermic defluorination.
-
Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex) is required when heating the compound, as standard poly-cotton blends can melt into the skin during a thermal event.
Step-by-Step Operational Workflow
Standard operational workflow for handling fluorinated pyrazoles.
Protocol 1: Safe Weighing and Transfer
-
Environmental Validation: Verify the fume hood face velocity is between 80-100 feet per minute (fpm). Do not proceed if the airflow alarm is active[3].
-
PPE Donning: Equip your FR lab coat, chemical splash goggles, and double-layer nitrile gloves (or neoprene over nitrile)[2].
-
Static Mitigation: Highly fluorinated powders can carry static charges. Use an anti-static gun (zerostat) on the weighing spatula and analytical balance to prevent the aerosolization of toxic dust.
-
Transfer: Weigh the compound in a closed containment system (e.g., a glovebox) if scaling above 10 grams. For smaller scales, use a localized draft shield inside the fume hood.
-
Decontamination: Wipe down the balance and spatulas with an appropriate organic solvent (e.g., acetone), followed by a damp aqueous wipe to capture residual fluorinated dust.
Emergency Response & HF Protocols
In the event of a thermal runaway or fire involving this compound, the primary immediate threat shifts from the compound itself to its decomposition products—specifically, Hydrogen Fluoride (HF) gas.
Emergency response protocol for thermal decomposition and HF exposure.
Protocol 2: Suspected HF Exposure Response
-
Evacuation: Immediately abort the reaction, close the fume hood sash to contain the gas, and evacuate the laboratory[3].
-
Flushing: If skin contact with decomposition products occurs, flush the affected area with copious amounts of water for exactly 5 minutes. Do not flush longer, as it delays the critical next step.
-
Calcium Gluconate Application: Vigorously massage 2.5% calcium gluconate gel into the affected area[2]. The calcium acts as a sacrificial ion, binding to the fluoride to form insoluble calcium fluoride before it can penetrate deep tissue and attack bone marrow.
-
Medical Escalation: Seek immediate emergency medical attention. Provide the SDS of the compound to first responders, explicitly noting the risk of HF exposure.
Waste Disposal & Logistical Plan
Fluorinated organic waste requires strict segregation to prevent dangerous cross-reactions in waste carboys.
-
Segregation: Collect all reaction residues, contaminated solvents, and primary washings in a dedicated, clearly labeled "Halogenated Organic Waste" carboy.
-
Incompatibilities: Never mix fluorinated pyrazole waste with strong bases, alkali metals, or reducing agents, as this can trigger violent exothermic defluorination reactions.
-
Solid Waste: Dispose of contaminated gloves, wipes, and empty reagent bottles in sealed, biohazard-style solid waste containers designated specifically for chemical incineration.
References
-
National Institutes of Health (NIH). "this compound | C6HF9N2 | CID 13245508". PubChem. URL:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". NCBI Bookshelf. URL:[Link]
-
Gutmann, B. et al. "Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology". ACS Chemical Health & Safety. URL:[Link]
-
Perpusnas. "Understanding CF3SF5: Properties, Uses, And Safety". National Library of Indonesia. URL: [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
